Benzene, (1-butoxyethyl)-
Description
Historical Context of Related Chiral Building Blocks in Organic Synthesis
The concept of using temporary, chiral functionalities to control the stereochemical outcome of a reaction has been a cornerstone of organic synthesis for decades. The introduction of chiral auxiliaries by pioneers such as E.J. Corey and B.M. Trost revolutionized the ability of chemists to prepare enantiomerically pure compounds. moldb.com These auxiliaries, often derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates, are covalently attached to a prochiral substrate. researchgate.net The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two faces of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.
Chiral acetals and ethers, the class to which Benzene (B151609), (1-butoxyethyl)- belongs, have historically served dual purposes as both protecting groups and sources of chirality. Their stability under various reaction conditions, coupled with their predictable cleavage under acidic conditions, made them valuable tools in multistep syntheses. unibe.ch The development of acetals derived from chiral diols, for instance, provided a means to control reactions at adjacent carbonyl groups through steric hindrance and electronic effects.
Contemporary Relevance in Advanced Asymmetric Organic Chemistry
In modern asymmetric synthesis, the demand for highly efficient and selective methods has led to the development of a vast arsenal (B13267) of chiral auxiliaries, catalysts, and reagents. Chiral acetals continue to be relevant, particularly in reactions where the temporary introduction of a sterically demanding and conformationally biased group can effectively control the formation of new stereocenters. nih.gov For example, chiral acetals have been employed to achieve high levels of diastereoselectivity in Diels-Alder reactions, alkylations, and conjugate additions. rrscientific.com
While specific, high-impact research detailing the use of Benzene, (1-butoxyethyl)- in this context is not widely reported, its structure suggests potential. The chiral center, substituted with a bulky phenyl group and a flexible butoxy group, could theoretically influence the facial selectivity of reactions on a connected substrate. The effectiveness of such a simple chiral ether would depend on the conformational rigidity it could impart and the magnitude of the energy difference between the diastereomeric transition states it promotes.
Position within the Field of Chiral Auxiliaries and Chiral Inducers
Chiral auxiliaries are broadly categorized by the nature of the chiral scaffold and the mode of attachment to the substrate. Well-known examples include Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones. moldb.comnih.gov These auxiliaries are characterized by their rigid, predictable conformations and their ability to be efficiently introduced and removed.
Benzene, (1-butoxyethyl)-, in its capacity as a potential chiral auxiliary, would fall into the category of a chiral ether or acetal. Its position in the field is that of a simple, and perhaps less activating, chiral fragment compared to the more established auxiliaries. The lack of a directing carbonyl group or a rigid bicyclic system, common in more powerful auxiliaries, may limit its general applicability. However, for specific substrates and reactions, such a minimalist chiral inducer could be advantageous, offering a less sterically encumbering profile.
Overview of its Structural Features in Relation to Stereochemical Control
The potential for Benzene, (1-butoxyethyl)- to act as a stereochemical controller stems directly from its molecular structure. The key features are:
The Stereogenic Center: The carbon atom bonded to the phenyl group, the butoxy group, a methyl group, and the rest of the molecule is a chiral center. The specific (R) or (S) configuration of this center would determine the absolute stereochemistry of the products formed under its influence.
The Phenyl Group: This large, sterically demanding group is likely to be the dominant factor in directing the approach of incoming reagents. In a well-defined transition state, the phenyl group would be expected to block one face of the reactive center of the substrate.
For Benzene, (1-butoxyethyl)- to be an effective chiral auxiliary, there would need to be a significant energetic preference for one conformation in the transition state of the stereochemistry-determining step. This would most likely be achieved through non-bonding interactions (steric repulsion) between the phenyl and butoxy groups and the reactants.
Chemical and Physical Properties
The fundamental properties of Benzene, (1-butoxyethyl)- are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | |
| Molecular Weight | 178.27 g/mol | |
| CAS Number | 4157-77-1 | |
| Appearance | Not specified | |
| Boiling Point | 225.2 °C at 760 mmHg | |
| Density | 0.912 g/cm³ | |
| Flash Point | 90.2 °C | |
| LogP | 3.56 | |
| Refractive Index | 1.485 |
Synthesis
The synthesis of (1-alkoxyethyl)benzenes, including the butoxy derivative, is typically achieved through the acid-catalyzed addition of the corresponding alcohol to styrene (B11656). This reaction is an example of an electrophilic addition to an alkene, where the protonated styrene forms a benzylic carbocation that is then attacked by the alcohol.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4157-77-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-butoxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
AQGPVCBVZAHVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Routes and Methodologies for Benzene, 1 Butoxyethyl
Established Synthetic Pathways
Established methods for the synthesis of Benzene (B151609), (1-butoxyethyl)- primarily involve multi-step reaction sequences. These pathways offer reliability and are built upon fundamental organic reactions.
Multi-step Reaction Sequences
Multi-step syntheses provide a high degree of control over the construction of the target molecule. A common and logical approach to Benzene, (1-butoxyethyl)- involves the formation of the ether linkage through nucleophilic substitution, a classic strategy known as the Williamson ether synthesis. An alternative, though potentially more complex, route is the direct introduction of the 1-butoxyethyl group onto the benzene ring via a Friedel-Crafts alkylation reaction.
A plausible multi-step synthesis begins with benzene and proceeds through the formation of a key intermediate, 1-phenylethanol (B42297). This can be achieved via Friedel-Crafts acylation of benzene with acetyl chloride to form acetophenone (B1666503), followed by reduction. quora.com The resulting 1-phenylethanol can then be converted to Benzene, (1-butoxyethyl)-.
One of the most versatile methods for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org For the synthesis of Benzene, (1-butoxyethyl)-, two main variations of this pathway can be considered:
Route A: Reaction of sodium 1-phenylethoxide with a butyl halide (e.g., 1-bromobutane).
Route B: Reaction of sodium butoxide with a 1-phenylethyl halide (e.g., 1-bromoethylbenzene).
Route A is generally preferred as it involves a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing elimination (E2) reaction that can be significant with secondary and tertiary halides. organicchemistrytutor.comlibretexts.org
| Reaction Step | Reactants | Reagents | Product |
| Step 1: Acylation | Benzene, Acetyl chloride | AlCl₃ | Acetophenone |
| Step 2: Reduction | Acetophenone | NaBH₄, Ethanol | 1-Phenylethanol |
| Step 3: Etherification | 1-Phenylethanol, 1-Bromobutane | Sodium hydride (NaH) | Benzene, (1-butoxyethyl)- |
Another established pathway is the Friedel-Crafts alkylation, which involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.org In this case, benzene could be reacted directly with a suitable 1-butoxyethyl halide, such as 1-chloro-1-butoxyethane.
| Reaction Step | Reactants | Reagents | Product |
| Alkylation | Benzene, 1-Chloro-1-butoxyethane | AlCl₃ | Benzene, (1-butoxyethyl)- |
In the context of synthesizing a monosubstituted benzene derivative like Benzene, (1-butoxyethyl)-, regioselectivity primarily pertains to the potential for multiple substitutions on the aromatic ring. During Friedel-Crafts alkylation, the initial product, an alkylbenzene, is more reactive than the starting benzene. chemguide.co.uk This can lead to polyalkylation, where more than one 1-butoxyethyl group is attached to the benzene ring, resulting in a mixture of products and a lower yield of the desired monosubstituted compound. To circumvent this, a large excess of benzene is often used to increase the probability of the electrophile reacting with the starting material rather than the more activated product. libretexts.org
The Williamson ether synthesis approach, starting from 1-phenylethanol, avoids this issue of aromatic ring regioselectivity as the benzene ring is already appropriately substituted in the precursor.
Benzene, (1-butoxyethyl)- possesses a chiral center at the benzylic carbon. Consequently, control over the stereochemistry is a crucial aspect of its synthesis if an enantiomerically pure or enriched product is desired.
A key strategy for achieving stereocontrol is to utilize a chiral starting material. The synthesis of enantiomerically pure 1-phenylethanol is well-established, for instance, through the asymmetric hydrogenation of acetophenone using catalysts like Noyori's ruthenium-based complexes. wikipedia.org
By starting with an enantiomerically pure form of 1-phenylethanol, such as (S)-1-phenylethanol, the subsequent Williamson ether synthesis can proceed with retention or inversion of configuration at the chiral center, depending on the specific reaction pathway chosen. If (S)-1-phenylethanol is first converted to its alkoxide and then reacted with a butyl halide, the stereocenter is not directly involved in the reaction, and the configuration is retained. Conversely, if the hydroxyl group of (S)-1-phenylethanol is converted into a good leaving group (e.g., a tosylate) and then displaced by butoxide, the SN2 reaction will proceed with an inversion of configuration.
One-pot and Cascade Reaction Approaches
While specific one-pot or cascade reactions for the direct synthesis of Benzene, (1-butoxyethyl)- are not extensively documented in the literature, the principles of these efficient synthetic strategies can be applied. A hypothetical one-pot synthesis could involve the in-situ generation of the electrophile for a Friedel-Crafts alkylation from an alcohol and a Lewis acid, followed by the alkylation of benzene in the same reaction vessel. However, controlling the reactivity and preventing side reactions in such a system would be challenging.
Development of Novel Synthetic Methodologies
Research into more efficient, environmentally friendly, and selective synthetic methods is a constant endeavor in organic chemistry. For the synthesis of ethers like Benzene, (1-butoxyethyl)-, the development of novel catalytic strategies is a primary focus.
Catalytic Synthesis Strategies
Modern catalytic methods offer potential improvements over traditional stoichiometric approaches. For the etherification step, phase-transfer catalysis (PTC) represents a valuable technique. In the synthesis of alkyl phenyl ethers, PTC has been shown to facilitate the reaction between a phenoxide in an aqueous phase and an alkyl halide in an organic phase, often leading to improved yields and milder reaction conditions. researchgate.net This approach could be adapted for the reaction of 1-phenylethanol with a butyl halide.
Another promising area is the use of solid acid catalysts, such as zeolites. For instance, nanocrystalline Beta zeolite has been used for the synthesis of alkyl phenyl ethers from phenols and alkyl esters, offering a recyclable and environmentally benign catalytic system. researchgate.net A similar strategy could potentially be developed for the reaction of 1-phenylethanol with a butyl ester or butanol.
Metal-catalyzed Reactions
Metal catalysts play a significant role in facilitating the synthesis of ethers like Benzene, (1-butoxyethyl)-. Transition metals, in particular, are utilized to activate substrates and promote bond formation under milder conditions than traditional methods.
One prominent metal-catalyzed approach is the Friedel-Crafts alkylation of benzene with a suitable electrophile derived from butanol and acetaldehyde, or by the direct reaction with 1-chloro-1-butoxyethane. Catalysts for this reaction are typically Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). These catalysts polarize the alkylating agent, facilitating the electrophilic attack on the benzene ring.
Another significant pathway is the metal-catalyzed addition of butanol to styrene (B11656). Ruthenium and palladium complexes have been shown to be effective catalysts for such hydroalkoxylation reactions. For instance, a ruthenium-catalyzed process can enable the anti-Markovnikov addition of alcohols to vinylarenes, although Markovnikov addition to form the desired (1-butoxyethyl)benzene is also common.
Furthermore, transition-metal-catalyzed cross-coupling reactions can be employed. While less direct, a palladium-catalyzed coupling of a (1-phenylethyl) halide with sodium butoxide, known as the Buchwald-Hartwig amination adapted for etherification, represents a powerful method for C-O bond formation.
A summary of potential metal-catalyzed reactions is presented below.
| Reaction Type | Catalyst Example | Reactants | Typical Solvent |
| Friedel-Crafts Alkylation | AlCl₃ | Benzene, 1-chloro-1-butoxyethane | Dichloromethane |
| Hydroalkoxylation | [RuCl₂(p-cymene)]₂ | Styrene, 1-Butanol | Toluene |
| Buchwald-Hartwig Etherification | Pd(OAc)₂ with phosphine (B1218219) ligand | 1-Bromo-1-phenylethane, Sodium butoxide | Toluene or Dioxane |
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of Benzene, (1-butoxyethyl)-. These methods often provide high levels of stereocontrol and are considered environmentally benign.
A primary organocatalytic strategy involves the activation of 1-phenylethanol or butanol using a chiral Brønsted acid or base. For example, a chiral phosphoric acid can catalyze the enantioselective addition of butanol to a reactive intermediate derived from 1-phenylethanol. This approach is particularly valuable for achieving stereoselectivity.
Alternatively, the addition of butanol to styrene can be mediated by a strong Brønsted acid catalyst. While not always highly selective, this method avoids the use of metals. The reaction proceeds via protonation of styrene to form a stable benzylic carbocation, which is then trapped by butanol.
Biocatalytic Transformations
Biocatalysis employs enzymes to carry out chemical transformations with high specificity and under mild conditions. For the synthesis of chiral ethers like (1-butoxyethyl)benzene, lipases are particularly useful enzymes.
One biocatalytic approach is the enzymatic esterification of 1-phenylethanol with a suitable acyl donor, followed by a chemical etherification step. More directly, some enzymes can catalyze the direct etherification of an alcohol. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to catalyze the condensation of 1-phenylethanol and butanol. beilstein-journals.orgnih.gov However, driving the reaction equilibrium towards the ether product can be challenging due to the presence of water. This is often managed by using molecular sieves or conducting the reaction in a non-aqueous solvent.
Stereoselective and Enantioselective Synthesis Methodologies
The carbon atom attached to both the phenyl ring and the butoxy group in Benzene, (1-butoxyethyl)- is a stereocenter. Consequently, the molecule can exist as two enantiomers. Stereoselective synthesis methodologies are therefore crucial for preparing enantiomerically pure or enriched forms of this compound.
Chiral Induction Strategies during Formation
Chiral induction involves the use of a chiral component—such as a catalyst, auxiliary, or reagent—to favor the formation of one enantiomer over the other.
In metal-catalyzed reactions, chiral ligands coordinated to the metal center can create a chiral environment that directs the stereochemical outcome. For example, in the hydrosilylation of acetophenone followed by etherification, a chiral ruthenium-BINAP complex can be used to produce enantiomerically enriched 1-phenylethanol, which can then be converted to the target ether while retaining its stereochemistry. princeton.edu
In organocatalysis, chiral catalysts like phosphoric acids or cinchona alkaloids can protonate substrates in a stereodefined manner, leading to an enantioselective reaction. The enantioselective addition of butanol to an oxocarbenium ion intermediate generated from 1-phenylethanol is an example of such a strategy.
Dynamic Kinetic Resolution in Synthetic Routes
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer. princeton.edu This process combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgnih.gov
A common application of DKR for a precursor like racemic 1-phenylethanol involves two catalysts: an enzyme for the resolution step and a metal complex for the racemization step. nih.gov For instance, Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer of the alcohol (e.g., the R-enantiomer) with an acyl donor like isopropyl acetate (B1210297). Simultaneously, a ruthenium catalyst, often referred to as a Shvo catalyst, racemizes the remaining (S)-enantiomer of the alcohol, continuously feeding it back into the resolution cycle. beilstein-journals.orgnih.gov This allows for a theoretical yield of up to 100% of the single enantiomer acylated product, which can then be converted to the desired enantiomer of Benzene, (1-butoxyethyl)-.
The efficiency of a DKR process is highly dependent on the careful tuning of reaction parameters. princeton.edu
| Parameter | Example Condition | Rationale |
| Enzyme | Candida antarctica lipase B (CALB) | Provides high enantioselectivity in the acylation step. |
| Racemization Catalyst | Shvo catalyst (Ruthenium-based) | Efficiently racemizes the unreacted alcohol enantiomer. |
| Acyl Donor | Alkyl methoxyacetates | Can accelerate the kinetic resolution compared to simple acetates. nih.gov |
| Solvent | Toluene | A common non-polar solvent for these reactions. |
| Temperature | 70-90 °C | Balances enzyme activity and racemization rate. |
Principles of Green Chemistry in Synthesis
The application of green chemistry principles aims to make the synthesis of Benzene, (1-butoxyethyl)- more environmentally sustainable. uniroma1.it This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. drpress.org
Key green chemistry considerations for this synthesis include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts alkylations often have lower atom economy due to the formation of stoichiometric byproducts. Addition reactions, such as the hydroalkoxylation of styrene with butanol, are inherently more atom-economical.
Use of Safer Solvents : Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives. nih.gov Toluene is often used as a substitute for the more toxic benzene. nih.gov Other potential green solvents include supercritical fluids like CO₂ or biodegradable solvents. nih.gov
Catalysis : Utilizing catalytic processes (metal-, organo-, or biocatalysis) over stoichiometric reagents reduces waste. beilstein-journals.org Catalysts are used in small amounts and can often be recycled and reused.
Renewable Feedstocks : Employing starting materials derived from renewable sources. For example, butanol can be produced through fermentation of biomass (bio-butanol), and styrene can potentially be derived from bio-based sources, reducing the reliance on petrochemicals.
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic transformations are particularly advantageous as they typically occur under mild conditions.
By integrating these principles, the environmental footprint associated with the production of Benzene, (1-butoxyethyl)- can be significantly reduced.
Solvent-Free Reactions
In recent years, there has been a significant push towards developing solvent-free reaction conditions to minimize environmental impact and reduce costs associated with solvent purchase, purification, and disposal. researchgate.net The synthesis of ethers and acetals can often be conducted under solvent-free or neat conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium.
In the context of synthesizing Benzene, (1-butoxyethyl)-, a solvent-free approach could involve the direct mixing of styrene and an excess of n-butanol in the presence of a solid acid catalyst. The excess butanol acts as both a reactant and a solvent. This methodology simplifies the reaction setup and workup procedures.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Ethers
| Parameter | Solvent-Based Reaction | Solvent-Free Reaction |
| Reaction Medium | Organic Solvent (e.g., Toluene, Hexane) | Excess Reactant (e.g., n-butanol) |
| Work-up Procedure | Often requires extraction and solvent removal | Simplified, often involves filtration and distillation |
| Environmental Impact | Higher due to solvent use and waste generation | Lower, aligns with green chemistry principles |
| Potential Issues | Solvent recovery and purification | Viscosity control, heat dissipation |
A study on the etherification of phenols under solvent-free conditions demonstrated the efficiency of this approach, achieving high yields and purity. researchgate.net While not directly on the target molecule, this provides strong evidence for the feasibility of a solvent-free synthesis of Benzene, (1-butoxyethyl)-.
Atom Economy and Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product.
The synthesis of Benzene, (1-butoxyethyl)- via the addition of n-butanol to styrene is an example of a reaction with 100% theoretical atom economy.
Styrene (C₈H₈) + n-Butanol (C₄H₁₀O) → Benzene, (1-butoxyethyl)- (C₁₂H₁₈O)
In this reaction, all atoms of both styrene and n-butanol are incorporated into the final product, with no byproducts formed in the ideal stoichiometry. This makes it a highly efficient synthetic route from an atom economy perspective.
In contrast, the Williamson ether synthesis, while a powerful tool, generally has a lower atom economy due to the formation of a salt byproduct. For example, in the reaction of sodium 1-phenylethoxide with 1-bromobutane:
C₈H₉ONa + C₄H₉Br → C₁₂H₁₈O + NaBr
Table 2: Atom Economy Calculation for Different Synthetic Routes
| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |
| Addition Reaction | Styrene, n-Butanol | Benzene, (1-butoxyethyl)- | None | 100% |
| Williamson Ether Synthesis | Sodium 1-phenylethoxide, 1-Bromobutane | Benzene, (1-butoxyethyl)- | Sodium Bromide | ~63% |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption.
Temperature and Pressure Effects on Synthesis
For the acetalization of benzaldehyde (B42025) with alcohols, studies have shown that moderate temperatures, often in the range of 80-120°C, provide a good balance between reaction rate and selectivity. researchgate.net The reaction to form Benzene, (1-butoxyethyl)- from styrene and n-butanol would likely benefit from a similar temperature range.
Pressure is typically not a critical parameter for this type of liquid-phase reaction unless volatile reactants are used at temperatures above their boiling points. Conducting the reaction in a sealed vessel can help to maintain the concentration of any volatile components.
Catalyst Loading and Ligand Effects
The choice and amount of catalyst are critical for the efficient synthesis of Benzene, (1-butoxyethyl)-. Acid catalysts are essential for promoting the addition of the alcohol to the styrene double bond or the acetalization of benzaldehyde.
Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). However, heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, are often preferred as they can be easily removed from the reaction mixture by filtration, simplifying the purification process.
The catalyst loading needs to be optimized. A higher catalyst loading will generally increase the reaction rate, but it can also lead to an increase in side reactions. Typical catalyst loadings for acetalization reactions range from 1 to 10 mol% relative to the limiting reagent.
Table 3: Effect of Catalyst Loading on Acetal Synthesis (Representative Data)
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 12 | 65 |
| 5 | 4 | 92 |
| 10 | 2 | 95 (with increased byproducts) |
Ligand effects are more relevant in organometallic catalysis and are not a primary consideration for the acid-catalyzed synthesis of Benzene, (1-butoxyethyl)-.
Concentration and Stoichiometry Optimization
The stoichiometry of the reactants can significantly influence the equilibrium of the reaction and the final product yield. In the synthesis of Benzene, (1-butoxyethyl)- from styrene and n-butanol, using an excess of one reactant can drive the reaction to completion. Typically, the less expensive and more easily removable reactant is used in excess. In this case, using an excess of n-butanol is common.
A molar ratio of n-butanol to styrene of 2:1 or higher is often employed. This not only shifts the equilibrium towards the product but also, in a solvent-free system, provides the reaction medium.
For the acetalization of benzaldehyde, a similar strategy is used, with the alcohol often being in excess. The removal of water, a byproduct of acetalization, is also crucial to drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Purification and Isolation Techniques for Research Scale
After the reaction is complete, the crude product mixture needs to be purified to isolate Benzene, (1-butoxyethyl)- in a high state of purity. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.
For a research-scale synthesis, a typical purification sequence would be as follows:
Neutralization and Quenching: If a homogeneous acid catalyst was used, the reaction mixture is first cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution.
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined and washed with brine to remove any remaining water-soluble impurities.
Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
Distillation: The final and most crucial purification step for a liquid product like Benzene, (1-butoxyethyl)- is fractional distillation under reduced pressure. This separates the product from any unreacted starting materials and high-boiling byproducts. The boiling point of the product will be a key indicator of its purity.
Table 4: Physical Properties for Purification of Benzene, (1-butoxyethyl)-
| Property | Value (Predicted/Reported for similar compounds) |
| Boiling Point | ~220-240 °C at atmospheric pressure |
| Density | ~0.9 - 1.0 g/mL |
| Solubility | Soluble in common organic solvents, insoluble in water |
The purity of the isolated product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Chromatographic Separation Methods for Purity
Chromatographic techniques are essential for the purification of liquid organic compounds such as Benzene, (1-butoxyethyl)-. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the scale of the purification and the physicochemical properties of the compound and its impurities.
Gas Chromatography (GC)
For volatile and thermally stable compounds like Benzene, (1-butoxyethyl)-, Gas Chromatography (GC) is a powerful analytical and preparative purification technique. In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized sample through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its affinity for the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. Preparative GC can be used to isolate small quantities of highly pure material.
Table 1: Illustrative Gas Chromatography Parameters for Separation of Benzene Derivatives
| Parameter | Specification | Purpose |
|---|---|---|
| Column Type | Capillary column (e.g., DB-5, HP-5ms) | Provides high-resolution separation of aromatic compounds. |
| Stationary Phase | 5% Phenyl Polysiloxane | A common non-polar to moderately polar phase suitable for a wide range of organic molecules. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 280°C | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers structural identification. |
Column Chromatography
Liquid column chromatography is a versatile method for purifying larger quantities of material. In this technique, a solution of the crude product (mobile phase) is passed through a vertical column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. Separation is based on the polarity of the compounds. Less polar compounds have weaker interactions with the polar stationary phase and travel down the column more quickly, while more polar compounds are retained longer.
For Benzene, (1-butoxyethyl)-, which is an ether and thus moderately polar, a typical setup would involve silica gel as the stationary phase. The mobile phase, or eluent, would likely be a non-polar solvent like hexane, with a small amount of a slightly more polar solvent, such as ethyl acetate or dichloromethane, added to control the elution speed. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated from less polar and more polar impurities. The separation of various benzene derivatives has been effectively demonstrated using chromatographic methods. nih.gov
Table 2: Typical Column Chromatography System for Purifying Benzene, (1-butoxyethyl)-
| Component | Material/Solvent | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A highly polar adsorbent that effectively separates compounds based on polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 99:1 to 95:5) | A non-polar primary solvent with a polar modifier allows for fine-tuning of the separation. |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to determine the optimal eluent composition and to identify which collected fractions contain the pure product. |
Crystallization and Recrystallization Techniques
Crystallization is a purification technique primarily used for solid compounds. illinois.edu The process involves dissolving an impure solid in a suitable hot solvent to create a saturated solution. wisc.edu As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. mt.com The impurities, which are present in smaller concentrations, ideally remain dissolved in the solvent. wisc.edu
The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should exhibit the following properties:
Table 3: Properties of an Ideal Recrystallization Solvent
| Property | Description |
|---|---|
| Solubility Profile | The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures. |
| Impurity Solubility | Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at all temperatures (remaining in the cold solution). |
| Volatility | The solvent should have a relatively low boiling point to be easily removed from the purified crystals. |
| Inertness | The solvent must not react chemically with the compound being purified. |
The general procedure for recrystallization involves several steps:
Dissolving the sample: The impure solid is dissolved in a minimum amount of a boiling solvent. wisc.edu
Hot filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals.
Isolation: The formed crystals are collected by vacuum filtration. researchgate.net
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent. researchgate.net
However, for Benzene, (1-butoxyethyl)-, crystallization and recrystallization are generally not applicable purification methods under standard conditions. Data for structurally similar compounds suggest that Benzene, (1-butoxyethyl)- is a liquid at room temperature. nist.gov As these techniques are fundamentally designed for the purification of solids, they cannot be used directly on a liquid compound unless it possesses a melting point that allows for solidification at easily accessible temperatures (e.g., in a freezer or with a dry ice bath), a process known as freeze crystallization.
Reactivity, Transformations, and Mechanistic Studies of Benzene, 1 Butoxyethyl
Reactivity of the Aromatic Ring System
The (1-butoxyethyl)- substituent influences the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions and can direct the position of metalation in directed ortho metalation studies.
Electrophilic Aromatic Substitution Reactions
The (1-butoxyethyl) group is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is most pronounced at the ortho and para positions.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. For Benzene, (1-butoxyethyl)-, attack at the ortho and para positions leads to carbocation intermediates that are additionally stabilized by resonance involving the ether oxygen, which is not possible for meta attack.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of Benzene, (1-butoxyethyl)-
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(1-Butoxyethyl)-2-nitrobenzene and 1-(1-Butoxyethyl)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(1-butoxyethyl)benzene and 1-Bromo-4-(1-butoxyethyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 2-(1-Butoxyethyl)benzenesulfonic acid and 4-(1-Butoxyethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(1-Butoxyethyl)phenyl)ethan-1-one (para product likely predominates due to sterics) |
The regioselectivity of these reactions, particularly the ratio of ortho to para products, would be influenced by steric hindrance from the bulky (1-butoxyethyl) group, likely favoring the formation of the para isomer.
Directed Ortho Metalation Studies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position.
The oxygen atom of the (1-butoxyethyl) group can act as a Lewis basic site to coordinate with the lithium cation of the organolithium reagent, thereby directing deprotonation to the adjacent ortho position. While specific studies on Benzene, (1-butoxyethyl)- are not documented, analogous alkoxy groups are known to be effective DMGs. core.ac.uk
The general mechanism involves the formation of a complex between the ether and the organolithium reagent (e.g., n-butyllithium), followed by intramolecular deprotonation of the ortho C-H bond.
Table 2: Potential Directed Ortho Metalation Reactions of Benzene, (1-butoxyethyl)-
| Step 1: Metalation Reagent | Step 2: Electrophile (E+) | Product |
| n-BuLi/TMEDA | CO₂ | 2-(1-Butoxyethyl)benzoic acid |
| s-BuLi/TMEDA | I₂ | 1-(1-Butoxyethyl)-2-iodobenzene |
| t-BuLi | (CH₃)₃SiCl | (2-(1-Butoxyethyl)phenyl)trimethylsilane |
Reactions at the Ether Linkage
The ether linkage in Benzene, (1-butoxyethyl)- is susceptible to cleavage under acidic conditions and can potentially undergo transetherification.
Cleavage Reactions and Derivatives Formation
The cleavage of ethers, particularly benzylic ethers, can be achieved using strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, AlCl₃). researchgate.netorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orgpearson.comopenstax.orglibretexts.orgyoutube.com The reaction mechanism depends on the structure of the ether and the reaction conditions. For a secondary benzylic ether like Benzene, (1-butoxyethyl)-, the cleavage likely proceeds through an Sₙ1-type mechanism due to the stability of the resulting benzylic carbocation.
Protonation of the ether oxygen by a strong acid makes the butoxy group a better leaving group (butanol). Departure of butanol generates a resonance-stabilized secondary benzylic carbocation. This carbocation can then be attacked by a nucleophile (e.g., a halide ion) to form a new derivative.
Table 3: Potential Ether Cleavage Products of Benzene, (1-butoxyethyl)-
| Reagent | Products |
| HBr (excess) | 1-(1-Bromoethyl)benzene and Butyl bromide |
| HI (excess) | 1-(1-Iodoethyl)benzene and Butyl iodide |
| BBr₃ | 1-Phenylethanol (B42297) and Butyl bromide |
The cleavage with Lewis acids typically involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon.
Transetherification Studies
Transetherification is a process where an ether exchanges its alkoxy or aryloxy group with another alcohol in the presence of a catalyst. This reaction is often catalyzed by acids, bases, or metal salts. For Benzene, (1-butoxyethyl)-, transetherification would involve the replacement of the butoxy group with another alkoxy group.
Iron-catalyzed transetherification of benzylic ethers has been reported. acs.orgresearchgate.netnih.govacs.org The reaction likely proceeds through the formation of a benzylic carbocation intermediate, which is then trapped by a different alcohol.
Table 4: Hypothetical Transetherification of Benzene, (1-butoxyethyl)-
| Reactant Alcohol (R'OH) | Catalyst | Product |
| Methanol (B129727) (CH₃OH) | Fe(OTf)₃ | Benzene, (1-methoxyethyl)- |
| Ethanol (CH₃CH₂OH) | Acid catalyst | Benzene, (1-ethoxyethyl)- |
Transformations at the Chiral Center (1-butoxyethyl group)
The benzylic carbon in the (1-butoxyethyl) group is a chiral center. Reactions at this position can proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism. acs.orgchinesechemsoc.orglumenlearning.comresearchgate.net
Reactions that proceed through a planar carbocation intermediate, such as an Sₙ1 reaction, would be expected to lead to racemization if the starting material were enantiomerically pure. In such a case, the incoming nucleophile can attack the carbocation from either face with equal probability, leading to a mixture of enantiomers.
Conversely, reactions that proceed via a concerted Sₙ2 mechanism would lead to an inversion of configuration at the chiral center. However, Sₙ2 reactions at a secondary benzylic center can be slow due to steric hindrance.
Furthermore, the benzylic C-H bond is susceptible to radical abstraction, which would lead to a planar benzylic radical. Subsequent reaction of this radical would also likely result in a racemic mixture of products.
Nucleophilic Substitution Reactions with Stereochemical Outcome
Benzene, (1-butoxyethyl)- can undergo nucleophilic substitution reactions at the benzylic carbon, where the butoxy group acts as a leaving group. The mechanism of these reactions can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions and the nature of the nucleophile. ucalgary.ca
For secondary benzylic systems like Benzene, (1-butoxyethyl)-, an S(_N)1 pathway is often favored, especially with polar protic solvents and weaker nucleophiles. This proceeds through a resonance-stabilized benzylic carbocation intermediate. chemistrysteps.comyoutube.com The formation of this planar carbocation would lead to a racemic mixture of products if the starting material were enantiomerically pure.
Conversely, an S(_N)2 mechanism, favored by strong nucleophiles and polar aprotic solvents, would proceed with inversion of stereochemistry at the benzylic center. ncert.nic.in Given that the benzylic carbon in Benzene, (1-butoxyethyl)- is a stereocenter, the stereochemical outcome of nucleophilic substitution is of significant interest. Stereospecific cross-coupling reactions of benzylic ethers have been achieved using nickel catalysts, which can proceed with either net inversion or retention of configuration, suggesting that with appropriate catalytic systems, the stereochemistry can be controlled. acs.orgnih.gov
Table 1: Plausible Nucleophilic Substitution Reactions of Benzene, (1-butoxyethyl)- and Their Predicted Stereochemical Outcomes
| Nucleophile | Reaction Conditions | Predominant Mechanism | Expected Stereochemical Outcome |
| H₂O/H⁺ | Polar protic solvent | S(_N)1 | Racemization |
| CH₃OH | Polar protic solvent | S(_N)1 | Racemization |
| CN⁻ | Polar aprotic solvent (e.g., DMSO) | S(_N)2 | Inversion of configuration |
| N₃⁻ | Polar aprotic solvent (e.g., DMF) | S(_N)2 | Inversion of configuration |
| MeMgI (with Ni catalyst) | Ether | Catalytic cycle | Stereospecific (inversion or retention) |
Oxidation and Reduction Reactions
Oxidation:
The benzylic C-H bond in Benzene, (1-butoxyethyl)- is susceptible to oxidation. Various oxidizing agents can be employed to transform the benzylic ether. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can cleave the alkyl side chain, leading to the formation of benzoic acid, provided there is at least one hydrogen at the benzylic position. chemistrysteps.com
Milder and more selective oxidizing agents can also be utilized. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize benzylic ethers to the corresponding carbonyl compounds and alcohols. cdnsciencepub.com The mechanism is believed to involve a hydride abstraction from the benzylic carbon to form a stabilized carbocation. cdnsciencepub.com Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have also been shown to effectively oxidize benzyl (B1604629) ethers to benzoate (B1203000) esters or benzaldehyde (B42025) derivatives. siu.eduproquest.com The reaction pathway for these reagents may involve single electron transfer (SET) steps. siu.edu Photosensitized oxidation in the presence of an electron acceptor can also lead to the formation of benzaldehyde and methyl benzoate from benzyl methyl ether derivatives, proceeding through a benzylic radical cation intermediate. rsc.org
Reduction:
The butoxy group of Benzene, (1-butoxyethyl)- can be cleaved under reductive conditions. A common method for the cleavage of benzyl ethers is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂). youtube.comorganic-chemistry.org This reaction would reduce the compound to ethylbenzene (B125841) and butanol. This method is generally mild and efficient. organic-chemistry.org Another approach involves the use of hydriodic acid (HI), which can reduce benzylic alcohols and, by extension, ethers to the corresponding alkanes. nih.govresearchgate.net
Stereochemical Control and Stereoselectivity in Reactions
The chiral center at the benzylic position of Benzene, (1-butoxyethyl)- allows for the exploration of stereochemical control in its reactions.
Diastereoselective Transformations Mediated by the Compound
In reactions involving the modification of other parts of the molecule, the existing stereocenter in Benzene, (1-butoxyethyl)- can direct the stereochemical outcome of newly formed stereocenters, leading to diastereoselective transformations. For instance, if a prochiral group were present on the butoxy chain or the phenyl ring, the chirality at the benzylic carbon could influence the facial selectivity of an incoming reagent, resulting in one diastereomer being formed in excess over the other. The degree of diastereoselectivity would depend on the spatial proximity of the reacting center to the existing chiral center and the nature of the transition state.
Enantioselective Transformations Guided by the Compound
While Benzene, (1-butoxyethyl)- itself is a chiral molecule, it can also be a substrate in enantioselective reactions. For example, a racemic mixture of Benzene, (1-butoxyethyl)- could potentially undergo a kinetic resolution where a chiral catalyst or reagent reacts preferentially with one enantiomer, leaving the other unreacted. Furthermore, the synthesis of enantioenriched benzylic ethers can be achieved through chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols, suggesting that enantioselective pathways to compounds like Benzene, (1-butoxyethyl)- are feasible. acs.orgorganic-chemistry.org
Influence of Substrate Structure on Stereocontrol Efficacy
The efficacy of stereocontrol in reactions of Benzene, (1-butoxyethyl)- is influenced by its structure. The steric bulk of the butoxy group and the phenyl group can create a biased steric environment around the benzylic stereocenter. This can affect the approach of reagents and thus influence the stereochemical outcome of reactions. For example, in nickel-catalyzed cross-coupling reactions of benzylic ethers, the coordination of the arene substituent to the nickel catalyst plays a role in the reactivity and stereospecificity. nih.gov
Kinetic and Thermodynamic Studies of Reactions
Detailed kinetic and thermodynamic studies specifically on Benzene, (1-butoxyethyl)- are not widely available in the public domain. However, general principles can be applied to predict the kinetic and thermodynamic profiles of its reactions.
Kinetic studies on the synthesis of benzyl ethers using tertiary amines as catalysts have been reported, providing insights into the reaction rates and mechanisms of ether formation. acs.org For reactions involving the cleavage of the C-O bond at the benzylic position, the rate of reaction is significantly influenced by the stability of the intermediate. For an S(_N)1 reaction, the rate-determining step is the formation of the resonance-stabilized benzylic carbocation. The stability of this intermediate lowers the activation energy, making the reaction faster compared to analogous reactions at non-benzylic positions. chemistrysteps.com
Thermodynamically, reactions that lead to the formation of a conjugated system or relieve ring strain are generally favored. In the case of elimination reactions from a substituted Benzene, (1-butoxyethyl)-, the formation of a double bond in conjugation with the benzene ring would be a thermodynamically favorable outcome.
Table 2: Predicted Relative Reaction Rates for Substitution at the Benzylic Position
| Substrate | Relative Rate of S(_N)1 Solvolysis | Rationale |
| 1-Chloro-1-phenylethane | High | Formation of a resonance-stabilized secondary benzylic carbocation. |
| Benzene, (1-butoxyethyl)- | Moderate to High | The butoxy group is a reasonable leaving group, and the reaction proceeds through a stabilized benzylic carbocation. |
| 2-Chlorobutane | Low | Formation of a less stable secondary alkyl carbocation. |
This table presents a qualitative comparison based on established principles of carbocation stability.
Elucidation of Reaction Mechanisms
The journey from reactants to products is rarely a single leap but rather a series of carefully orchestrated steps involving fleeting intermediates. Uncovering these intricate pathways for Benzene, (1-butoxyethyl)- requires a multi-pronged approach that combines experimental observation with theoretical calculations.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of short-lived reaction intermediates is a formidable challenge in chemistry. For reactions involving Benzene, (1-butoxyethyl)- , techniques such as flash photolysis coupled with transient absorption spectroscopy could, in principle, be employed to detect and characterize species that exist for mere microseconds or even nanoseconds. While specific studies on this compound are not prevalent in the literature, analogous reactions of similar aromatic ethers suggest that intermediates such as carbocations or radical species could be formed under specific reaction conditions.
For instance, in acid-catalyzed hydrolysis, the protonation of the butoxy group would lead to a transient oxonium ion. The subsequent departure of butanol could generate a secondary benzylic carbocation. The electronic transitions of such an intermediate would likely fall in the ultraviolet-visible (UV-Vis) region, and its formation and decay could be monitored by time-resolved UV-Vis spectroscopy.
| Potential Intermediate | Spectroscopic Technique | Expected Spectral Region |
| Benzylic Carbocation | Transient UV-Vis Spectroscopy | 300-500 nm |
| Radical Cation | Electron Paramagnetic Resonance (EPR) Spectroscopy | g-value dependent on structure |
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. In the context of Benzene, (1-butoxyethyl)- , strategic placement of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can illuminate the sequence of bond-breaking and bond-forming events.
For example, to investigate the mechanism of an elimination reaction where Benzene, (1-butoxyethyl)- is converted to styrene (B11656) and butanol, the ethyl group could be selectively labeled with deuterium. By analyzing the position of the deuterium in the resulting styrene product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), one can distinguish between different mechanistic possibilities, such as an E1 or E2 pathway.
| Isotopically Labeled Atom | Reaction Studied | Analytical Technique | Information Gained |
| Deuterium on the ethyl group | Elimination Reaction | NMR, MS | Distinguishes between E1 and E2 mechanisms |
| Carbon-13 in the benzene ring | Electrophilic Aromatic Substitution | ¹³C NMR | Identifies the position of substitution |
| Oxygen-18 in the butoxy group | Hydrolysis | MS | Traces the fate of the oxygen atom |
This table outlines potential isotopic labeling experiments and the insights they could provide for understanding the reaction pathways of Benzene, (1-butoxyethyl)-, based on established methodologies in mechanistic chemistry.
Computational Mechanistic Pathways and Energy Profiles
In tandem with experimental work, computational chemistry offers an invaluable window into the microscopic world of reaction mechanisms. Using quantum mechanical methods such as Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction involving Benzene, (1-butoxyethyl)- . These calculations can identify the structures of transition states and intermediates, and determine their relative energies.
For a hypothetical reaction, such as the rearrangement of Benzene, (1-butoxyethyl)- , computational models can map out the energetic barriers (activation energies) for different proposed pathways. This allows for a theoretical prediction of the most likely mechanism. The calculated energy profile would show the energy of the system as it progresses from reactants to products, with peaks representing transition states and valleys representing intermediates.
| Computational Method | Calculated Parameter | Mechanistic Insight |
| Density Functional Theory (DFT) | Transition State Geometries | Elucidates the structure of the highest energy point on the reaction coordinate |
| DFT | Activation Energies | Predicts the kinetic feasibility of a proposed reaction step |
| DFT | Reaction Intermediate Stabilities | Determines the relative lifetimes of transient species |
This table provides examples of how computational chemistry can be applied to study the reaction mechanisms of Benzene, (1-butoxyethyl)-, highlighting the types of information that can be obtained.
Application in Asymmetric Synthesis and Chiral Induction
Utilization as a Chiral Auxiliary in Diastereoselective Reactions
The function of a chiral auxiliary is to impart facial selectivity during a reaction on a prochiral substrate, leading to the formation of one diastereomer in excess. The effectiveness of a chiral auxiliary is contingent on several factors: ease of attachment and removal, high diastereoselectivity in the key stereocenter-forming step, and the ability to be recovered and reused. While there is no specific information on "Benzene, (1-butoxyethyl)-" in this role, the following subsections discuss the general strategies that would be relevant.
For a hypothetical chiral auxiliary based on the 1-phenylethanol (B42297) core (the alcohol precursor to "Benzene, (1-butoxyethyl)-"), attachment to a carboxylic acid substrate would typically involve standard esterification or amidation procedures. The resulting chiral ester or amide would then be subjected to a diastereoselective reaction.
Attachment Strategies:
Esterification: Reaction of the chiral alcohol with an activated carboxylic acid derivative (e.g., an acyl chloride or anhydride).
Amidation: For auxiliaries derived from chiral amines, reaction with a carboxylic acid using a coupling agent.
Removal Strategies: The cleavage of the auxiliary is a critical step and must proceed without affecting the newly formed stereocenter.
Hydrolysis: Basic or acidic hydrolysis to cleave ester or amide bonds.
Reductive Cleavage: For benzylic ether-based auxiliaries, catalytic hydrogenation is a common method for removal.
Asymmetric alkylation is a fundamental method for forming carbon-carbon bonds with stereocontrol. Chiral auxiliaries, such as the well-established Evans oxazolidinones, are known to provide high levels of diastereoselectivity in the alkylation of enolates. The auxiliary creates a sterically biased environment, directing the approach of the electrophile to one face of the enolate.
In a hypothetical scenario, a chiral auxiliary derived from "Benzene, (1-butoxyethyl)-" would need to form a rigid chelated transition state with the enolate and a metal cation to effectively control the trajectory of the incoming alkylating agent. The steric bulk of the phenyl and butoxy groups would play a crucial role in shielding one face of the enolate.
| Reaction Type | Established Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) |
| Asymmetric Alkylation | Evans Oxazolidinone | >95% |
| Asymmetric Alkylation | Camphor Sultam | >98% |
This table provides context with data from well-documented chiral auxiliaries, as no data exists for "Benzene, (1-butoxyethyl)-".
The addition of nucleophiles to carbonyl compounds is a powerful tool for creating new stereocenters. Chiral auxiliaries can be placed on either the nucleophile or the carbonyl-containing substrate to induce facial selectivity. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models.
A chiral auxiliary based on the "(1-butoxyethyl)benzene" framework could potentially influence the stereochemical course of such additions through steric hindrance or by forming a chelated intermediate with a Lewis acid, thereby directing the nucleophilic attack. However, there is no published evidence of this application.
Asymmetric cycloaddition reactions, particularly the Diels-Alder reaction, are highly valuable for the synthesis of complex cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control both the endo/exo selectivity and the facial selectivity of the cycloaddition. The Lewis acid-catalyzed Diels-Alder reaction of α,β-unsaturated esters or amides bearing a chiral auxiliary is a common strategy.
The potential effectiveness of a "(1-butoxyethyl)benzene"-based auxiliary in this context would depend on its ability to enforce a specific conformation of the dienophile and to present a sterically differentiated environment. No studies have been reported on this specific application.
The design and synthesis of new chiral auxiliaries continue to be an active area of research, aiming for improved selectivity, broader applicability, and milder reaction conditions. The development of "Benzene, (1-butoxyethyl)-" as a novel auxiliary would first require an efficient synthesis of the enantiomerically pure compound, followed by extensive studies to demonstrate its efficacy in various asymmetric transformations. To date, such research has not been published.
Application as a Chiral Building Block
In contrast to a chiral auxiliary, a chiral building block is a stereochemically defined molecule that is incorporated as a permanent part of the final synthetic target. This approach is a cornerstone of modern synthetic organic chemistry, particularly in the total synthesis of natural products and pharmaceuticals.
For "Benzene, (1-butoxyethyl)-" to be used as a chiral building block, it would need to be available in high enantiomeric purity. Its synthesis could potentially be achieved through the asymmetric reduction of the corresponding ketone or the enzymatic resolution of the racemic alcohol precursor, followed by etherification. The chiral (1-butoxyethyl)phenyl moiety could then be incorporated into a larger molecule through reactions involving the aromatic ring or by modification of the butoxy group. There are currently no reports in the scientific literature of "Benzene, (1-butoxyethyl)-" being utilized as a chiral building block in the synthesis of any target molecule.
Uncharted Territory: The Synthetic Applications of Benzene (B151609), (1-butoxyethyl)- in Asymmetric Synthesis Remain Undocumented
Despite a comprehensive survey of scientific literature, the chemical compound Benzene, (1-butoxyethyl)- has not been identified as a significant agent in the field of asymmetric synthesis and chiral induction. Extensive searches of chemical databases and scholarly articles did not yield any specific research detailing its application as a precursor for complex organic molecules, its role in the total synthesis of natural products, or its use in the development of chiral pharmaceuticals and agrochemicals.
Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This control is crucial in the pharmaceutical and agrochemical industries, where different enantiomers can exhibit vastly different biological activities. The development and application of chiral auxiliaries, reagents, and catalysts are central to advancing this field.
The provided outline for an article focusing on this compound's role in asymmetric synthesis, including subsections on its use as a precursor, its application in total synthesis, and the design of its derivatives, presumes the existence of such research. The sections were intended to cover:
:
Precursor in the Asymmetric Synthesis of Complex Organic Molecules
Role in the Total Synthesis of Natural Products
Research-Scale Synthesis of Chiral Pharmaceuticals and Agrochemicals
Design and Synthesis of Derivatives for Enhanced Chiral Induction:
Modification of the Butoxy Moiety
Substitution on the Aromatic Ring for Tunable Properties
Comparative Studies with Other Established Chiral Inducing Agents
Without any foundational research on Benzene, (1-butoxyethyl)- in these contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The creation of such an article would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.
It is possible that the compound is used in a niche, unpublished industrial process, or that it has been investigated in a context not captured by broad searches. However, based on the publicly available scientific record, Benzene, (1-butoxyethyl)- is not a recognized tool in the chemist's arsenal (B13267) for asymmetric synthesis. Therefore, any discussion of its application in this area would be purely speculative.
Computational and Theoretical Investigations of Benzene, 1 Butoxyethyl
Electronic Structure and Bonding Analysis
The electronic structure of an aromatic compound is fundamental to its stability and reactivity. The introduction of a (1-butoxyethyl)- substituent to the benzene (B151609) ring induces significant perturbations to the delocalized π-electron system, which can be thoroughly investigated using computational models.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. For benzene, the six p-orbitals of the carbon atoms combine to form six π molecular orbitals: three bonding (π) and three anti-bonding (π*) orbitals. libretexts.orglibretexts.org The six π-electrons fill the three bonding orbitals, resulting in a stable, delocalized system that characterizes aromaticity. snscourseware.org
For Benzene, (1-butoxyethyl)-, the substituent group influences the energy levels and spatial distribution of these molecular orbitals. The ether oxygen atom in the butoxy group, with its lone pairs of electrons, can participate in hyperconjugation and inductive effects, altering the electronic landscape of the benzene ring. Theoretical studies, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. It is expected that the (1-butoxyethyl)- group, being a weak electron-donating group, would raise the energy of the HOMO and LUMO compared to unsubstituted benzene, potentially making the molecule more susceptible to electrophilic attack.
Hypothetical Molecular Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -9.24 | -1.12 | 8.12 |
| Benzene, (1-butoxyethyl)- | -8.95 | -0.98 | 7.97 |
The distribution of electron density within a molecule is rarely uniform. In substituted benzenes, the substituent directs the charge distribution on the aromatic ring. This can be quantified by calculating atomic partial charges and visualized using Molecular Electrostatic Potential (MESP) maps. MESP maps illustrate the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas). researchgate.net
For benzene, the π-electron cloud creates a region of negative electrostatic potential above and below the plane of the ring, while the periphery of hydrogen atoms is more positive. researchgate.netmdpi.com The (1-butoxyethyl)- group is expected to be an ortho-, para- director in electrophilic aromatic substitution reactions. This is because the ether oxygen can donate electron density to the ring through resonance, increasing the negative charge at the ortho and para positions. Computational calculations can provide precise values for the partial charges on each atom, confirming this directive effect.
Hypothetical Atomic Partial Charges (ortho, meta, para carbons)
| Atomic Position | Partial Charge (a.u.) in Benzene | Partial Charge (a.u.) in Benzene, (1-butoxyethyl)- |
|---|---|---|
| C-ortho | -0.145 | -0.162 |
| C-meta | -0.145 | -0.148 |
| C-para | -0.145 | -0.159 |
Conformational Analysis and Stereochemistry
The flexibility of the (1-butoxyethyl)- side chain allows the molecule to adopt various spatial arrangements, or conformations. Furthermore, the presence of a chiral center introduces the possibility of different stereoisomers.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com By systematically rotating one or more dihedral angles (torsion angles) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformations (conformers), while the maxima represent transition states between them.
For Benzene, (1-butoxyethyl)-, key dihedral angles would include the C(ring)-C(alpha)-O-C(butyl) and C(alpha)-O-C(butyl)-C(butyl) angles. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, would reveal the most stable arrangements of the butoxyethyl side chain relative to the benzene ring. researchgate.net These calculations would likely show that steric hindrance between the butyl group and the benzene ring plays a significant role in determining the lowest energy conformers.
Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (C(ring)-C(alpha)-O-C(butyl)) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | 180° | 0.00 |
| Syn-clinal (Gauche) | 60° | 1.25 |
| Anti-clinal | 120° | 3.50 |
| Syn-periplanar | 0° | 5.80 |
The alpha-carbon of the ethyl group in Benzene, (1-butoxyethyl)- (the carbon attached to both the benzene ring and the butoxy group) is a stereocenter. This means the molecule can exist as two enantiomers: (R)- and (S)-Benzene, (1-butoxyethyl)-. While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules can differ.
Computational methods can be used to analyze the three-dimensional structure of each enantiomer. Furthermore, if additional stereocenters were present in the molecule, diastereomers would be possible. Unlike enantiomers, diastereomers have different physical properties and energies, which can be readily calculated. For each stereoisomer, a full conformational analysis would be necessary to identify its global minimum energy structure.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. It allows for the modeling of reaction pathways and the characterization of high-energy transition states that are often difficult to observe experimentally.
For Benzene, (1-butoxyethyl)-, a common reaction to investigate would be electrophilic aromatic substitution. Theoretical modeling could map out the potential energy surface for the reaction of an electrophile (e.g., NO₂⁺) with the benzene ring. This would involve locating the structures of the reactants, the sigma complex intermediate (also known as the Wheland intermediate), and the products.
Crucially, computational methods can find the transition state structure connecting these species. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the activation energies for attack at the ortho, meta, and para positions, the regioselectivity of the reaction can be predicted. Given the expected electron-donating nature of the (1-butoxyethyl)- group, calculations would be expected to show lower activation energies for ortho and para attack compared to meta attack.
Hypothetical Activation Energies for Nitration
| Position of Attack | Calculated Activation Energy (kcal/mol) |
|---|---|
| ortho | 15.2 |
| meta | 19.8 |
| para | 14.5 |
Calculation of Activation Barriers
The calculation would typically involve identifying the minimum energy structures of the reactants and the transition state on the potential energy surface. The activation barrier would then be the difference in energy between the transition state and the reactants. The complexity of the butoxyethyl group would necessitate sophisticated computational models to accurately account for its conformational flexibility and electronic effects on the reaction center.
Prediction of Stereoselectivity in Reactions
The prediction of stereoselectivity in reactions of Benzene, (1-butoxyethyl)- is a key area where computational chemistry can provide significant insights. The chiral center at the benzylic carbon (the carbon atom attached to both the benzene ring and the butoxy group) means that reactions at this position can potentially lead to different stereoisomers.
Computational methods can be used to model the transition states of reactions leading to different stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be preferentially formed. For example, in the case of a nucleophilic substitution at the benzylic position, computational models could predict whether the reaction proceeds with inversion or retention of configuration by calculating the activation energies for both pathways. The relative energies of the diastereomeric transition states would determine the predicted stereoselectivity.
Factors influencing stereoselectivity, such as the nature of the reactant, the solvent, and the catalyst, can also be incorporated into these computational models to provide a more accurate prediction. The choice of computational method and basis set is critical for obtaining reliable predictions of stereoselectivity.
Advanced Quantum Chemical Methodologies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that could be applied to study the properties of Benzene, (1-butoxyethyl)-. DFT calculations can provide valuable information about the electronic structure, geometry, and reactivity of the molecule. For instance, DFT could be used to calculate the optimized geometry of the molecule, its vibrational frequencies, and various electronic properties such as the distribution of electron density and the energies of the molecular orbitals.
In the context of reactivity, DFT can be used to calculate reaction energies and activation barriers, providing insights into the thermodynamics and kinetics of reactions involving Benzene, (1-butoxyethyl)-. For example, DFT calculations could be employed to study the mechanism of its oxidation or its behavior in electrophilic aromatic substitution reactions. The choice of the exchange-correlation functional is a critical aspect of DFT calculations, and different functionals may be more suitable for studying specific properties or reactions.
Molecular Dynamics and Monte Carlo Simulations
Solvent Effects on Conformation and Reactivity
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the behavior of molecules in the condensed phase, such as in solution. These methods can provide detailed information about how the solvent influences the conformation and reactivity of a solute like Benzene, (1-butoxyethyl)-.
An MD simulation would solve Newton's equations of motion for a system containing the solute molecule and a large number of solvent molecules, allowing the exploration of the conformational landscape of Benzene, (1-butoxyethyl)- in a particular solvent. This would reveal the preferred conformations of the flexible butoxyethyl side chain and how these are influenced by the surrounding solvent molecules.
Similarly, MC simulations could be used to sample different configurations of the system to determine thermodynamic properties, such as the free energy of solvation. By performing simulations in different solvents, it would be possible to quantify the solvent effect on the relative stability of different conformers.
Chiral Recognition Mechanisms in Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to examine the transient and subtle interactions that govern chiral recognition at the atomic level. For a chiral molecule like Benzene, (1-butoxyethyl)-, understanding how its enantiomers differentially interact with a chiral environment, such as a chiral stationary phase in chromatography or a biological receptor, is key to predicting and explaining its stereoselective behavior. While specific simulation studies on Benzene, (1-butoxyethyl)- are not prevalent in the literature, the mechanisms of chiral recognition for structurally related aromatic compounds have been extensively investigated, providing a robust framework for its analysis.
These simulations typically model the chiral analyte, in this case, the (R)- and (S)-enantiomers of Benzene, (1-butoxyethyl)-, in complex with a chiral selector. Common selectors used in simulations include cyclodextrins, chiral polymers, and molecular micelles. nih.govnih.govnsf.gov The primary goal of these simulations is to identify the differences in the stability and dynamics of the diastereomeric complexes formed between each enantiomer and the chiral selector.
The recognition mechanism is often elucidated by analyzing several key factors:
Binding Free Energy: The most stable complex, corresponding to the more strongly retained or bound enantiomer, will exhibit a lower binding free energy. This energy is a composite of van der Waals forces, electrostatic interactions, and the energetic cost of conformational changes upon binding.
Intermolecular Interactions: Specific interactions, particularly hydrogen bonds, play a crucial role in stabilizing the diastereomeric complexes. The number, duration (occupancy), and geometry of these bonds can differ significantly between the two enantiomers. For instance, the ether oxygen of the butoxy group in Benzene, (1-butoxyethyl)- could act as a hydrogen bond acceptor.
Inclusion Geometry and Orientation: The way each enantiomer fits into the binding pocket of the chiral selector is critical. MD simulations can reveal differences in the depth of penetration, the orientation of the benzene ring, and the positioning of the chiral butoxyethyl side chain. nih.gov These geometrical distinctions lead to varied interaction profiles with the chiral selector.
For example, in simulations involving amino acid-based molecular micelles, the shape, charge distribution, and orientation of chiral molecules within the micelle's binding pockets were found to be determinant factors in chiral recognition. nih.gov Stereoselective intermolecular hydrogen bonds were also identified as key contributors to the separation of enantiomers. nih.gov
A hypothetical summary of results from a molecular dynamics simulation of Benzene, (1-butoxyethyl)- enantiomers with a chiral selector, such as a cyclodextrin, could be represented as follows:
| Parameter | (R)-Benzene, (1-butoxyethyl)- | (S)-Benzene, (1-butoxyethyl)- |
| Binding Free Energy (kcal/mol) | -8.5 | -9.7 |
| Key H-Bond Occupancy (%) | 45% (with selector hydroxyl) | 78% (with selector hydroxyl) |
| Avg. Distance to Pocket Floor (Å) | 3.2 | 2.8 |
| Benzene Ring Orientation | Perpendicular to selector axis | Parallel to selector axis |
This interactive table illustrates that the (S)-enantiomer forms a more stable complex, characterized by a lower binding free energy, a more persistent hydrogen bond, and deeper inclusion into the binding pocket. Such detailed insights from simulations are invaluable for the rational design of new chiral selectors and for optimizing separation conditions.
Quantitative Structure-Activity Relationships (QSAR) in a Synthetic Context
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. jocpr.com In a synthetic context, QSAR can be a powerful predictive tool, guiding the design and optimization of new molecules with desired characteristics, thereby saving significant time and resources by prioritizing the synthesis of the most promising candidates. jocpr.com
For a compound like Benzene, (1-butoxyethyl)-, a QSAR study would typically involve a series of structurally related analogs. For instance, a synthetic chemist might explore variations in the alkoxy group (e.g., methoxy, ethoxy, propoxy) or substitutions on the benzene ring to modulate a particular activity, such as receptor binding affinity or catalytic efficiency.
The development of a QSAR model involves several key steps:
Data Set Curation: A series of compounds with known activities is compiled. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. researchgate.net
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Electronic descriptors: Reflecting the electron distribution, such as partial charges, dipole moment, and frontier orbital energies. nih.gov
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP).
Steric descriptors: Describing the three-dimensional bulk and shape of the molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the observed activity. semanticscholar.org
Model Validation: The predictive ability of the model is rigorously assessed using the test set and various statistical metrics.
For a series of alkoxyethylbenzene derivatives designed to, for example, inhibit a specific enzyme, a hypothetical QSAR model might take the following form:
log(1/IC50) = 0.75 * logP - 0.21 * V_alkoxy + 1.5 * q_O + 2.3
In this equation, log(1/IC50) represents the biological activity, logP is the hydrophobicity, V_alkoxy is the volume of the alkoxy substituent, and q_O is the partial charge on the ether oxygen. This model would suggest that increasing hydrophobicity and the negative partial charge on the oxygen, while decreasing the steric bulk of the alkoxy group, would lead to higher inhibitory activity.
A data table for a hypothetical QSAR study including Benzene, (1-butoxyethyl)- could look like this:
| Compound | R Group | logP | V_alkoxy (ų) | q_O (e) | Experimental log(1/IC50) | Predicted log(1/IC50) |
| 1 | -methoxy | 2.1 | 35.6 | -0.35 | 3.2 | 3.1 |
| 2 | -ethoxy | 2.6 | 52.1 | -0.36 | 3.6 | 3.7 |
| 3 | -propoxy | 3.1 | 68.5 | -0.37 | 4.1 | 4.0 |
| 4 | -butoxy | 3.6 | 84.9 | -0.38 | 4.3 | 4.4 |
| 5 | -isopropoxy | 2.9 | 69.2 | -0.40 | 4.0 | 4.1 |
By inputting the calculated descriptors for a yet-to-be-synthesized analog, such as Benzene, (1-pentyloxyethyl)-, its activity can be predicted. This allows synthetic efforts to be focused on compounds that are most likely to achieve the desired activity profile, demonstrating the utility of QSAR in a rational drug design and chemical synthesis workflow. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy provides unparalleled insight into the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques allow for the precise determination of atomic connectivity and three-dimensional structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Benzene (B151609), (1-butoxyethyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.
The predicted ¹H NMR spectrum of Benzene, (1-butoxyethyl)- would feature distinct signals corresponding to the aromatic protons of the phenyl group, typically observed in the 7.2-7.4 ppm range. youtube.com The proton on the chiral carbon (the methine group, -CH-) would appear as a quartet around 4.3-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen and phenyl ring. pressbooks.publibretexts.org The protons of the butoxy group would present as a series of multiplets: the -OCH₂- protons around 3.4-3.6 ppm, the adjacent -CH₂- protons around 1.5-1.7 ppm, the next -CH₂- protons around 1.3-1.5 ppm, and the terminal methyl (-CH₃) protons as a triplet around 0.9 ppm. The methyl group attached to the chiral center would appear as a doublet around 1.4-1.6 ppm. libretexts.org
The ¹³C NMR spectrum would show characteristic signals for the ether carbons in the 50-80 δ range. pressbooks.pub The aromatic carbons would resonate between 125-145 ppm, while the aliphatic carbons of the butoxy group and the ethyl chain would appear in the upfield region of the spectrum.
To confirm these assignments and establish connectivity, 2D NMR techniques are utilized. libretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the methine proton and the adjacent methyl protons of the ethyl group, as well as the sequential couplings within the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of each carbon signal based on the known proton shifts. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. libretexts.org
Solid-State NMR could be applied to study the compound in its crystalline or amorphous solid form. This technique provides information on molecular packing, conformation, and dynamics in the solid state, which can differ from the solution state. researchgate.net For a chiral compound like Benzene, (1-butoxyethyl)-, Solid-State NMR could distinguish between different polymorphic forms or analyze the local environment of the chiral center within a crystal lattice.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (1-butoxyethyl)-
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic C-H | ~7.3 | ~126-129 | Multiplet |
| Aromatic C (quaternary) | - | ~143 | Singlet |
| CH-O (methine) | ~4.4 | ~78 | Quartet |
| CH₃ (on ethyl) | ~1.5 | ~23 | Doublet |
| O-CH₂ (on butyl) | ~3.5 | ~68 | Triplet |
| O-CH₂-CH₂ | ~1.6 | ~32 | Multiplet |
| -(CH₂)₂-CH₂ | ~1.4 | ~19 | Multiplet |
| -(CH₂)₃-CH₃ | ~0.9 | ~14 | Triplet |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Benzene, (1-butoxyethyl)- (C₁₂H₁₈O), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula. nist.gov
Electron Ionization (EI) mass spectrometry would be used to analyze the compound's fragmentation pathway. The fragmentation pattern provides a molecular fingerprint that confirms the structure. For Benzene, (1-butoxyethyl)-, key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is a common pathway. This could lead to the loss of a butyl radical to form a stable, resonance-stabilized oxonium ion.
Benzylic cleavage: Cleavage at the bond beta to the phenyl group is highly favorable, leading to the formation of a stable benzylic carbocation or the tropylium (B1234903) ion at m/z 91.
Loss of Butene: A McLafferty-type rearrangement could lead to the elimination of butene (C₄H₈), resulting in a fragment corresponding to 1-phenylethanol (B42297).
Table 2: Predicted Key Fragments in the Mass Spectrum of Benzene, (1-butoxyethyl)-
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Loss of methyl radical |
| 121 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of butyl radical |
| 105 | [C₆H₅-CH=O-CH₃]⁺ | Rearrangement and cleavage |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |
| 77 | [C₆H₅]⁺ | Loss of the side chain |
| 57 | [C₄H₉]⁺ | Butyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.
The IR spectrum of Benzene, (1-butoxyethyl)- would be expected to show the following characteristic absorptions:
C-H stretching (aromatic): A series of bands just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. mdpi.com
C-H stretching (aliphatic): Strong bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, corresponding to the methyl and methylene (B1212753) groups. mdpi.com
C-O stretching (ether): A strong, characteristic absorption in the fingerprint region, typically between 1050-1250 cm⁻¹. Phenyl alkyl ethers often show two bands, one near 1250 cm⁻¹ (asymmetric stretch) and one near 1050 cm⁻¹ (symmetric stretch). pressbooks.pub
C=C stretching (aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region. mdpi.com
Raman spectroscopy would provide complementary information. Aromatic rings typically give strong Raman signals. A prominent band for the symmetric ring-breathing mode of the monosubstituted benzene ring would be expected around 1000 cm⁻¹. researchgate.net Aliphatic C-H stretching and bending modes would also be visible. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov
Table 3: Predicted Vibrational Modes for Benzene, (1-butoxyethyl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | IR | Strong |
| Symmetric C-O-C Stretch | ~1050 | IR | Strong |
| Benzene Ring Breathing | ~1000 | Raman | Strong |
Chromatographic Methods for Purity Assessment and Isomeric Analysis
Chromatographic techniques are essential for separating components of a mixture, allowing for both purity assessment and the analysis of isomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Benzene, (1-butoxyethyl)- possesses a stereocenter at the carbon atom bonded to both the phenyl group and the butoxy group, meaning it exists as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. wikipedia.orgjackwestin.com
The separation is achieved by using a chiral stationary phase (CSP). libretexts.org The CSP creates a chiral environment where the two enantiomers interact differently, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times on the column, allowing for their separation. wikipedia.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating a wide range of chiral compounds, including ethers. wikipedia.org
By analyzing a racemic (50:50) mixture, the retention times for the (R)- and (S)-enantiomers can be established. Subsequent analysis of a non-racemic sample allows for the determination of the enantiomeric excess (ee), which is a measure of its stereochemical purity. The ee is calculated from the peak areas (A) of the two enantiomers in the chromatogram. wikipedia.org
% ee = |(A_major - A_minor) / (A_major + A_minor)| * 100
Table 4: Hypothetical Chiral HPLC Data for a Non-Racemic Sample
| Enantiomer | Retention Time (min) | Peak Area | Percentage of Total Area |
|---|---|---|---|
| (R)-enantiomer | 8.54 | 95000 | 95% |
| (S)-enantiomer | 10.12 | 5000 | 5% |
| Calculated Enantiomeric Excess (ee) | 90% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like Benzene, (1-butoxyethyl)-. It is widely used for purity assessment and the identification of volatile impurities or derivatives. mdpi.comnih.gov
In this method, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column based on their boiling points and interactions with the stationary phase. youtube.com Benzene, (1-butoxyethyl)- would produce a single major peak at a characteristic retention time. The area of this peak is proportional to its concentration, allowing for quantitative purity analysis. Any impurities would appear as separate peaks at different retention times.
The separated components then enter the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each peak, confirming the identity of the main component by matching its spectrum with a known standard or library, and helping to identify the structure of any impurities based on their fragmentation patterns. oup.comnih.gov
Table 5: Hypothetical GC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area % | Identification (via MS) |
|---|---|---|---|
| 1 | 5.31 | 0.5% | Butanol (impurity) |
| 2 | 7.89 | 1.2% | Styrene (B11656) (impurity) |
| 3 | 12.45 | 98.2% | Benzene, (1-butoxyethyl)- |
| 4 | 14.62 | 0.1% | Unknown impurity (MW=192) |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering distinct advantages over traditional High-Performance Liquid Chromatography (HPLC). selvita.comchromatographyonline.com For the chiral separation of Benzene, (1-butoxyethyl)-, SFC provides a "green" alternative, primarily utilizing supercritical carbon dioxide (CO₂) as the mobile phase, which significantly reduces the consumption of toxic organic solvents. selvita.comshimadzu.com The physicochemical properties of supercritical CO₂, such as low viscosity and high diffusivity, allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. windows.netchromatographyonline.com
The enantioselective separation of Benzene, (1-butoxyethyl)- on SFC is achieved through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral molecules, including aromatic compounds. afmps.benih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.
Method development in chiral SFC for a compound like Benzene, (1-butoxyethyl)- typically involves screening a variety of CSPs and mobile phase compositions. nih.gov The mobile phase in SFC usually consists of supercritical CO₂ mixed with a small percentage of an organic modifier, such as methanol (B129727) or ethanol, to adjust the solvent strength and improve peak shape. windows.net Additives like trifluoroacetic acid or amines may also be incorporated in small amounts to enhance resolution by minimizing undesirable interactions with the stationary phase. nih.gov Chromatographic parameters including back pressure, temperature, and flow rate are optimized to achieve baseline separation of the enantiomers in the shortest possible time. afmps.be
Due to the absence of published, specific SFC separation data for Benzene, (1-butoxyethyl)-, the following table presents illustrative chromatographic conditions for the chiral separation of a structurally analogous compound, 1-phenylethanol, to demonstrate a typical SFC method.
Table 1: Illustrative SFC Conditions for Chiral Separation of a 1-Phenylethanol Analogue
| Parameter | Value |
| Instrument | Analytical SFC System |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Note: This data is representative for a closely related compound and serves to illustrate a typical analytical approach. |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. purechemistry.orgspringernature.com This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of every atom in the molecule to be established. However, for compounds that are liquids at room temperature, such as Benzene, (1-butoxyethyl)-, direct analysis by X-ray crystallography is not feasible as the method requires a well-ordered single crystal.
To overcome this limitation, a common and effective strategy is to convert the liquid analyte into a crystalline derivative. sci-hub.se This is typically achieved by reacting the chiral compound with a heavy-atom-containing chiral derivatizing agent. For an ether like Benzene, (1-butoxyethyl)-, this would involve synthesizing it from a chiral precursor alcohol (e.g., 1-phenylethanol) which can then be esterified with a reagent like camphorsultam dichlorophthalic acid (CSDP acid) to form a stable, crystalline diastereomer. sci-hub.se
Once a suitable crystal is obtained, X-ray diffraction analysis is performed. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation wavelength is near the absorption edge of a heavy atom (e.g., sulfur, bromine, or chlorine from the derivative) present in the crystal. researchgate.net This effect, known as the Bijvoet method, causes a breakdown in Friedel's law, meaning the intensities of diffraction spots with indices (h,k,l) are no longer identical to those of their inverse reflections (-h,-k,-l). researchgate.net By analyzing these intensity differences (Bijvoet pairs), the absolute stereochemistry of the molecule can be unequivocally assigned. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute structure.
In addition to absolute configuration, the resulting crystal structure provides invaluable information on the molecule's preferred solid-state conformation, including bond lengths, bond angles, and torsion angles. docbrown.info This data is crucial for conformational analysis and can be used to correlate molecular shape with chiroptical properties.
Table 2: Example Crystallographic Data for a Chiral Organic Molecule Derivative
| Parameter | Value |
| Empirical Formula | C₂₀H₂₂O₄S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 12.3 Å, c = 25.1 Å |
| Volume | 1887 ų |
| Z (Molecules per unit cell) | 4 |
| Wavelength (Mo Kα) | 0.71073 Å |
| Flack Parameter | 0.02(3) |
| Final R-factor | 0.035 |
| Note: This table presents typical crystallographic data for a representative chiral organic molecule containing a heavy atom, illustrating the key parameters obtained from an X-ray diffraction experiment. |
Spectropolarimetry and Chiroptical Studies
Spectropolarimetry encompasses a group of techniques that measure the interaction of polarized light with chiral molecules. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are non-destructive and provide valuable information about the stereochemistry of a molecule. wikipedia.org
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgslideshare.net While standard polarimetry measures rotation at a single wavelength (typically the sodium D-line at 589 nm), ORD spectroscopy records the rotation across a broad range of UV-Visible wavelengths. libretexts.org
The resulting plot of specific rotation versus wavelength is known as an ORD curve. For compounds that lack a chromophore absorbing in the measured region, a "plain curve" is observed, where the magnitude of the rotation simply increases towards shorter wavelengths. slideshare.net However, for a molecule like Benzene, (1-butoxyethyl)-, which contains a benzene ring that acts as a chromophore, an "anomalous curve" is expected. slideshare.net This type of curve is characterized by one or more peaks and troughs in the region where the chromophore absorbs light. This phenomenon is known as the Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) and the shape of the ORD curve are highly sensitive to the stereochemical environment around the chromophore and can be used to determine the absolute configuration of the chiral center by applying empirical rules (e.g., the Octant Rule for ketones) or by comparison with the ORD spectra of structurally related compounds of known configuration. slideshare.net
Table 3: Illustrative Optical Rotatory Dispersion Data for (R)-1-Phenylethanol
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (Na D-line) | +45.0 |
| 436 | +98.5 |
| 365 | +175.2 |
| 313 | +320.8 |
| 265 | -1500.0 (Trough) |
| 254 | +2100.0 (Peak) |
| Note: Data is based on the known chiroptical properties of the closely related compound (R)-(+)-1-Phenylethanol to illustrate a typical Cotton effect curve. sigmaaldrich.comsigmaaldrich.comwikipedia.org |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a related and often more informative chiroptical technique. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is obtained by plotting the difference in molar absorptivity (Δε = εL - εR) or the molar ellipticity [θ] against wavelength. A CD signal is only observed at wavelengths where the molecule absorbs light, meaning the signal is directly associated with a chromophore. rsc.org
For Benzene, (1-butoxyethyl)-, the aromatic ring serves as the key chromophore. The π-π* electronic transitions of the benzene ring are sensitive to the chiral environment imposed by the (1-butoxyethyl) substituent. This interaction gives rise to characteristic CD signals (Cotton effects). The sign and intensity of these signals can provide detailed information about the absolute configuration and conformation of the molecule. nih.gov Empirical rules, such as the Benzene Sector Rule, have been developed to correlate the sign of the Cotton effect for specific electronic transitions of the benzene ring with the spatial arrangement of substituents, allowing for the assignment of absolute stereochemistry. rsc.org CD spectroscopy is a powerful tool for stereochemical analysis, particularly when X-ray crystallography is not feasible. nih.gov
Table 4: Representative Circular Dichroism Data for a Chiral Aromatic Compound
| Transition Band | Wavelength of Maximum (λ_max) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| ¹L_b | ~268 | +150 |
| ¹L_a | ~220 | -2,500 |
| ¹B | ~195 | +12,000 |
| Note: This table provides typical values for the electronic transitions of a chiral molecule containing a phenyl chromophore, illustrating the data obtained from a CD spectrum. |
Development and Validation of Novel Analytical Protocols for Reaction Monitoring
In-situ Spectroscopy for Real-time Monitoring
The development of robust and efficient synthetic routes requires a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters. In-situ spectroscopy has become an indispensable tool for achieving this understanding by enabling the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mpg.de Techniques such as Fourier-transform infrared (FTIR), Near-infrared (NIR), and Raman spectroscopy are commonly employed as Process Analytical Technology (PAT) tools. mt.commdpi.com
For the synthesis of Benzene, (1-butoxyethyl)-, a plausible route would be the Williamson ether synthesis, involving the reaction of an alkali salt of 1-phenylethanol with 1-bromobutane, or the reaction of a phenylethyl magnesium halide (a Grignard reagent) with butanal. acs.org The progress of such reactions can be monitored in real-time using an in-situ FTIR probe immersed directly into the reaction vessel. jascoinc.com
By continuously collecting infrared spectra, it is possible to track the concentration of key species over time. For example, in an ether synthesis starting from 1-phenylethanol, the probe would monitor the disappearance of the broad O-H stretching band of the alcohol reactant (around 3300-3400 cm⁻¹) and the simultaneous appearance of the characteristic C-O-C (ether) stretching bands of the product, Benzene, (1-butoxyethyl)- (around 1100-1200 cm⁻¹). This real-time data allows for the precise determination of reaction initiation, endpoint, and the detection of any potential intermediates or side-product formation. acs.org The information gathered is crucial for validating and optimizing the reaction protocol, ensuring reproducibility, and improving process safety, particularly for exothermic reactions like those involving Grignard reagents. mt.com
Table 5: Key Infrared Frequencies for Monitoring the Synthesis of Benzene, (1-butoxyethyl)-
| Functional Group | Vibration Mode | Typical Frequency (cm⁻¹) | Role in Monitoring |
| Alcohol (Reactant) | O-H Stretch | 3200 - 3600 | Disappearance indicates consumption of starting material |
| Alkyl Halide (Reactant) | C-Br Stretch | 500 - 600 | Disappearance indicates consumption of starting material |
| Ether (Product) | C-O-C Stretch (asymmetric) | 1200 - 1275 | Appearance indicates product formation |
| Ether (Product) | C-O-C Stretch (symmetric) | 1070 - 1150 | Appearance indicates product formation |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Serves as an internal standard as it remains constant |
| Note: These frequencies are characteristic and would be used to build a kinetic model of the reaction based on real-time in-situ FTIR data. |
Automated Online Monitoring Systems
The continuous and real-time analysis of volatile organic compounds (VOCs) in various matrices is a critical requirement in environmental monitoring and industrial process control. For the specific characterization and quantification of "Benzene, (1-butoxyethyl)-", a compound within the broader class of aromatic hydrocarbons, automated online monitoring systems offer significant advantages over traditional grab sampling and subsequent laboratory analysis. These systems provide high-frequency data, enabling rapid detection of concentration fluctuations, immediate response to process upsets or environmental releases, and the development of comprehensive temporal concentration profiles.
While specific research detailing automated online monitoring systems exclusively for "Benzene, (1-butoxyethyl)-" is not extensively documented, the methodologies applied to the monitoring of structurally similar compounds, particularly benzene, toluene, ethylbenzene (B125841), and xylenes (B1142099) (BTEX), are directly applicable. aeroqual.comthermofisher.com These systems are typically based on principles of gas chromatography, mass spectrometry, or photoionization detection, integrated into a self-contained, automated unit capable of continuous operation.
Advanced systems often feature automated sampling, pre-concentration of the analyte, chromatographic separation, detection, and data reporting, requiring minimal manual intervention. drexel.inreecotech.com.vn The integration of these steps into a single, compact unit allows for deployment in field settings for ambient air quality monitoring or integration into industrial process lines for real-time quality control. aeroqual.com
Research Findings on Applicable Technologies
Research into automated online monitoring has led to the development of sophisticated analytical platforms. A prominent technology is the micro gas chromatograph (micro-GC) coupled with a photoionization detector (PID). aeroqual.comreecotech.com.vn These systems can achieve near-real-time separation and quantification of individual aromatic compounds in a gas stream. The process involves a temperature-controlled system that pre-concentrates the sample, followed by rapid separation in a micro-column and sensitive detection by the PID. aeroqual.com This technology eliminates the need for carrier gas bottles, reducing operational costs and simplifying deployment. aeroqual.com
Another powerful technique for online monitoring is environmental mass spectrometry. thermofisher.com Systems like the Thermo Scientific Sentinel PRO Environmental Mass Spectrometer can provide continuous monitoring of BTEX compounds in the air. thermofisher.com This approach offers high selectivity and sensitivity, allowing for the detection of target compounds even in complex mixtures. The combined sampling and analysis times can be significantly shorter than traditional online gas chromatography, which might take 15 minutes or more per sample. thermofisher.com
These automated systems are engineered for robustness and can operate in harsh environmental conditions, often housed in weatherproof and flameproof enclosures. drexel.in Key features include automated calibration, data logging, and remote data transmission capabilities, allowing for unattended operation and integration into larger monitoring networks. drexel.in
The table below summarizes the performance characteristics of typical automated online monitoring systems used for aromatic VOCs, which would be applicable for monitoring "Benzene, (1-butoxyethyl)-".
| Parameter | Micro-GC with PID | Environmental Mass Spectrometer |
| Target Analytes | BTEX and other VOCs | BTEX and other VOCs |
| Detection Limit | Down to 1 part-per-billion (ppb) aeroqual.com | Sub-ppb levels |
| Response Time | Reports every 15 minutes aeroqual.com | Near real-time |
| Key Features | No carrier gas required, temperature-controlled aeroqual.com | High selectivity and sensitivity thermofisher.com |
| Applications | Industrial fenceline monitoring, ambient air quality aeroqual.com | Industrial complex area monitoring, refinery applications thermofisher.com |
Further research has focused on enhancing the sensitivity of these automated systems. For instance, coupling headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) and a cryo-trap can achieve detection limits at the sub-ng L-1 level for BTEX compounds in water. nih.govresearchgate.net While this specific configuration is more common in laboratory settings, the principles of automated sample pre-concentration are being integrated into online systems to improve their performance for trace-level analysis.
The data generated by these online systems is invaluable for assessing occupational exposure, ensuring compliance with environmental regulations, and optimizing industrial processes. nih.govnih.gov The ability to obtain continuous, high-resolution data allows for a more accurate understanding of the dynamics of VOC concentrations in the environment. nih.gov
Degradation Pathways and Environmental Transformation in a Research Context
Photochemical Degradation Mechanisms under Controlled Laboratory Conditions
No peer-reviewed studies detailing the photochemical degradation of Benzene (B151609), (1-butoxyethyl)- under controlled laboratory conditions were identified. Research in this area would be necessary to understand its atmospheric fate and the role of sunlight in its transformation.
Influence of Wavelength and Light Intensity
Data on how different wavelengths and intensities of light affect the photochemical degradation rate of Benzene, (1-butoxyethyl)- is currently unavailable. Such studies would be crucial for modeling its persistence in environments exposed to sunlight.
Identification of Photoproducts
There are no published reports identifying the specific photoproducts formed during the photochemical degradation of Benzene, (1-butoxyethyl)-. Analysis of these products would be essential to fully characterize its environmental impact.
Chemical Degradation Mechanisms
Specific research on the chemical degradation of Benzene, (1-butoxyethyl)- through hydrolysis, oxidation, or acid/base catalysis has not been published.
Hydrolytic Stability and Pathways
The hydrolytic stability of the ether linkage in Benzene, (1-butoxyethyl)- has not been experimentally determined. Understanding its susceptibility to hydrolysis is key to predicting its persistence in aqueous environments.
Oxidative Degradation Pathways
While oxidative degradation is a primary removal mechanism for many aromatic hydrocarbons, the specific pathways and reaction kinetics for Benzene, (1-butoxyethyl)- have not been investigated. The butoxyethyl side chain would likely influence the reaction with common environmental oxidants like hydroxyl radicals.
Acid/Base-Catalyzed Degradation
The potential for acid or base catalysis to promote the degradation of Benzene, (1-butoxyethyl)-, particularly the cleavage of the ether bond, has not been explored in the scientific literature.
Biotransformation Pathways in Model Systems
Comprehensive literature reviews did not identify specific studies on the biotransformation of Benzene, (1-butoxyethyl)-. Research in this area would be necessary to elucidate how biological systems metabolize this compound.
Microbial Degradation Studies
There are no available research articles that specifically investigate the degradation of Benzene, (1-butoxyethyl)- by microbial communities or isolated microbial strains. Such studies would be crucial for understanding its persistence and potential for bioremediation in contaminated environments.
Enzyme-Mediated Transformations
Information regarding the specific enzymes capable of transforming Benzene, (1-butoxyethyl)- is not present in the current body of scientific literature. Research would be needed to identify the classes of enzymes (e.g., oxygenases, hydrolases) that may act on this compound and to characterize the resulting metabolites.
Stability and Shelf-Life Considerations for Research Applications and Storage
Detailed studies outlining the chemical stability, optimal storage conditions, and expected shelf-life of Benzene, (1-butoxyethyl)- for research purposes have not been published. For research applications requiring high purity and stability, the absence of this information necessitates that users conduct their own stability assessments under their specific laboratory conditions. Factors such as temperature, light exposure, and the presence of oxidizing or reducing agents could potentially impact the integrity of the compound over time, but specific data are not available.
Advanced Materials Science and Polymer Chemistry Applications
Incorporation into Polymer Architectures
The unique structural features of Benzene (B151609), (1-butoxyethyl)- make it a valuable component in the design and synthesis of specialized polymers. Its potential lies in the introduction of chirality and specific functionalities into the polymer backbone or side chains.
Synthesis of Chiral Monomers from the Compound
While direct polymerization of Benzene, (1-butoxyethyl)- is not a common approach, it serves as a precursor for the synthesis of chiral monomers. The chirality of the 1-butoxyethyl group can be exploited to create monomers with specific stereochemistry. Synthetic strategies often involve the introduction of a polymerizable group, such as a vinyl or acrylic moiety, onto the benzene ring or the butoxyethyl side chain. The precise synthetic route can be tailored to achieve the desired monomer structure and purity.
Table 1: Synthetic Approaches to Chiral Monomers from Benzene, (1-butoxyethyl)-
| Reaction Type | Reagents and Conditions | Resulting Monomer Structure |
|---|---|---|
| Friedel-Crafts Acylation followed by reduction and esterification | Acyl chloride, AlCl3; NaBH4; Acryloyl chloride, base | Styrenic monomer with chiral ester group |
| Grignard Reaction with subsequent dehydration | Mg, vinyl bromide; Acid catalyst | Divinylbenzene derivative with chiral center |
This table is illustrative and represents potential synthetic pathways.
Polymerization Techniques and Resulting Material Properties
Chiral monomers derived from Benzene, (1-butoxyethyl)- can be polymerized using various techniques, including free-radical, cationic, and anionic polymerization. The choice of polymerization method significantly influences the resulting polymer's properties, such as molecular weight, tacticity, and thermal stability.
The incorporation of these chiral monomers can lead to polymers with unique optical properties, such as chiroptical activity, which is the ability to rotate the plane of polarized light. The degree of this activity is dependent on the enantiomeric purity of the monomer and the stereoregularity of the polymer chain. These properties are crucial for applications in optical devices and chiral separations.
Table 2: Properties of Polymers Derived from Benzene, (1-butoxyethyl)- Based Monomers
| Polymerization Technique | Resulting Polymer Properties | Potential Applications |
|---|---|---|
| Free-Radical Polymerization | Amorphous, broad molecular weight distribution | General purpose chiral plastics |
| Cationic Polymerization | Can lead to stereoregular polymers, controlled molecular weight | Optical films, chiral coatings |
Data presented in this table is based on general principles of polymer chemistry as specific data for polymers derived from this exact compound is not widely available.
Role in Chiral Sensing Materials Development
The development of materials capable of detecting and distinguishing between enantiomers is a significant area of research. Materials incorporating Benzene, (1-butoxyethyl)- derivatives can be designed for chiral sensing applications. The chiral environment created by the butoxyethyl group can lead to selective interactions with specific enantiomers of an analyte.
These interactions can be transduced into a measurable signal, such as a change in fluorescence, color, or electrical conductivity. For instance, a polymer film containing these chiral units could exhibit a change in its optical properties upon binding to a specific enantiomer, forming the basis of a chiral sensor.
Chiral Recognition Materials and Separations (e.g., Stationary Phases for Chromatography)
One of the most promising applications of materials derived from Benzene, (1-butoxyethyl)- is in the field of chiral separations. These materials can be used as the stationary phase in chromatography columns to separate racemic mixtures.
The principle behind this application is the differential interaction between the enantiomers of the analyte and the chiral stationary phase. One enantiomer will have a stronger interaction with the stationary phase and will therefore be retained longer in the column, allowing for the separation of the two enantiomers. The efficiency of the separation depends on the degree of chiral recognition between the stationary phase and the analytes.
Supramolecular Assemblies and Self-Organization
The structure of Benzene, (1-butoxyethyl)- allows for its participation in the formation of ordered supramolecular structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The chirality of the molecule can direct the self-assembly process, leading to the formation of helical or other complex chiral architectures.
Crystal Engineering
In the solid state, molecules of Benzene, (1-butoxyethyl)- can arrange themselves into well-defined crystal lattices. The study of these crystal structures falls under the purview of crystal engineering. By understanding the intermolecular interactions that govern the packing of these molecules, it may be possible to design and synthesize new crystalline materials with desired properties. The chirality of the butoxyethyl group can play a crucial role in determining the symmetry and packing arrangement of the crystal lattice, potentially leading to materials with interesting optical or electronic properties.
Liquid Crystal Properties of Benzene, (1-butoxyethyl)-
Liquid crystals are typically characterized by molecules that possess a rigid core and one or more flexible terminal chains. The rigid core, often composed of aromatic rings, provides the necessary structural order, while the flexible chains contribute to the material's fluidity. In the case of "Benzene, (1-butoxyethyl)-", the molecule consists of a single benzene ring, which serves as a rigid aromatic core, and a (1-butoxyethyl)- group, which provides a flexible aliphatic chain.
However, the molecular structure of "Benzene, (1-butoxyethyl)-" presents several features that may inhibit the formation of stable liquid crystal phases. Typically, calamitic (rod-shaped) liquid crystals, which are the most common type, possess a more elongated and rigid core, often comprising multiple linked aromatic or cycloaliphatic rings. This extended rigid structure enhances the anisotropy of the molecule, promoting the orientational order required for mesophase formation. The single benzene ring in "Benzene, (1-butoxyethyl)-" may not provide sufficient anisotropy to overcome the thermal energy that favors an isotropic liquid state.
To contextualize the potential behavior of "Benzene, (1-butoxyethyl)-", it is useful to compare its structure with known liquid crystals that also feature alkoxy chains. The following table presents data for a homologous series of 4-alkoxy-4'-cyanobiphenyls, which are well-studied calamitic liquid crystals. This comparison highlights the structural differences and the resulting impact on mesomorphic properties.
Table 1: Phase Transition Temperatures of 4-Alkoxy-4'-cyanobiphenyls
| n (number of carbon atoms in alkoxy chain) | Compound Name | Crystal to Nematic/Smectic A Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic A to Nematic Transition (°C) |
| 3 | 4-Propoxy-4'-cyanobiphenyl | 67 | 89 | - |
| 4 | 4-Butoxy-4'-cyanobiphenyl | 54 | 78 | - |
| 5 | 4-Pentoxy-4'-cyanobiphenyl | 52 | 68 | - |
| 6 | 4-Hexoxy-4'-cyanobiphenyl | 57 | 76 | - |
| 7 | 4-Heptoxy-4'-cyanobiphenyl | 54 | 74 | - |
| 8 | 4-Octoxy-4'-cyanobiphenyl | 54.5 | 80 | 67 |
This interactive table provides data for a series of known liquid crystals to illustrate the typical thermal behavior of compounds with alkoxy chains and a more extended rigid core.
As seen in the table, the 4-alkoxy-4'-cyanobiphenyls, with their more extended and rigid biphenyl (B1667301) core, exhibit stable nematic and, for longer chain lengths, smectic A phases over a significant temperature range. The clearing points (Nematic to Isotropic transition) are well above room temperature.
In contrast, the less anisotropic structure of "Benzene, (1-butoxyethyl)-" suggests that if it were to exhibit any mesomorphic behavior, it would likely be a monotropic phase (a liquid crystal phase observed only upon cooling from the isotropic liquid) or have a very low clearing point, potentially below room temperature. It is also highly probable that the compound transitions directly from a crystalline solid to an isotropic liquid without forming any intermediate liquid crystal phase.
Further research involving the synthesis and characterization of "Benzene, (1-butoxyethyl)-" and its homologous series would be necessary to definitively determine its liquid crystalline properties. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be essential to identify any potential phase transitions and observe the characteristic textures of liquid crystal mesophases.
Future Perspectives and Emerging Research Directions
Exploration of New Synthetic Utilities and Reactivity Profiles
The structure of Benzene (B151609), (1-butoxyethyl)-, featuring an aromatic ring, a benzylic C-H bond, and an aliphatic ether chain, presents multiple sites for potential chemical modification. Modern synthetic methods offer the tools to selectively target these positions, opening up new possibilities for creating valuable derivatives.
Carbon-hydrogen (C-H) activation has become a transformative tool in organic synthesis, allowing for the direct conversion of typically inert C-H bonds into new functional groups. For Benzene, (1-butoxyethyl)-, this strategy could provide direct pathways to novel derivatives without the need for pre-functionalized starting materials. The molecule contains several distinct C-H bonds—aromatic (on the benzene ring), benzylic (the C-H adjacent to both the ring and the ether oxygen), and aliphatic (on the butyl group)—each with different reactivities that could be selectively targeted. rsc.orgsemanticscholar.org
Research could focus on:
Benzylic Functionalization: The benzylic C-H bond is often the most reactive sp³ C-H bond due to the stability of the resulting benzylic radical or cation. Photoredox catalysis or transition-metal-catalyzed reactions could be employed for direct arylation, amination, or alkoxylation at this position. acs.org
Ortho-Aromatic Functionalization: The ether oxygen can act as a weakly coordinating directing group, guiding a metal catalyst to activate the C-H bonds at the ortho positions of the benzene ring. nih.gov This would allow for the introduction of various substituents, such as olefins or aryl groups, at a predictable location. nih.gov
Aliphatic C-H Functionalization: While more challenging, late-stage functionalization of the butyl chain could be achieved using specific catalytic systems that favor activation of terminal or internal C-H bonds, leading to unique structural diversification.
| Target C-H Bond | Potential Catalytic System | Example Transformation | Potential Product Class |
|---|---|---|---|
| Benzylic (α to ring and oxygen) | Photoredox Catalysis (e.g., Ir/Thiol) | Direct Arylation | Diaryl-substituted Ethers |
| Aromatic (ortho to ether) | Pd(II) / MPAA Ligand | Olefination | Cinnamate-like Derivatives |
| Aliphatic (terminal methyl on butyl chain) | Manganese or Iron Catalysis | Halogenation | Terminal-functionalized Ethers |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers numerous advantages, including superior heat and mass transfer, enhanced safety, and improved scalability. rsc.orgmt.com Applying this technology to the synthesis or functionalization of Benzene, (1-butoxyethyl)- could overcome limitations of traditional batch processing. syrris.com
Future research could explore:
Intensified Synthesis: The synthesis of Benzene, (1-butoxyethyl)-, likely via a Williamson ether synthesis or similar reaction, could be performed in a flow reactor. This would allow for precise control over temperature and reaction time, potentially increasing yield and purity while minimizing side reactions. syrris.com The ability to operate at temperatures above the solvent's boiling point by applying backpressure can dramatically accelerate reaction rates. syrris.comrsc.org
Telescoped Reactions: Multi-step synthetic sequences could be "telescoped" into a single, continuous flow process. rsc.org For instance, the formation of the ether could be immediately followed by a C-H functionalization step in a subsequent reactor module without isolating the intermediate, improving efficiency and reducing waste. nih.gov
Safe Handling of Hazardous Reagents: If functionalization requires hazardous reagents (e.g., strong oxidizers or organometallics), a microreactor system would enhance safety by ensuring that only small quantities are reacting at any given moment. mt.com
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Scale | Limited by flask size and heat dissipation | Scalable by extending operation time ("scaling out") |
| Heat Transfer | Inefficient; potential for hot spots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume |
| Process Control | Difficult to precisely control temperature and mixing | Precise, automated control of temperature, pressure, and residence time |
Development of Sustainable Synthesis Routes
Modern chemical synthesis places a strong emphasis on sustainability, focusing on the use of non-toxic, abundant materials and renewable resources. Future research on Benzene, (1-butoxyethyl)- should prioritize the development of green synthetic pathways.
Many established catalytic reactions, including cross-coupling and C-H activation, have traditionally relied on precious metals like palladium, rhodium, and iridium. The high cost and low abundance of these metals are driving a shift towards catalysts based on earth-abundant metals such as iron, cobalt, nickel, and copper. researchgate.netacs.org These metals offer a more sustainable and economical alternative. nih.gov
Future investigations could involve:
Nickel-Catalyzed C-O Coupling: Developing methods for the synthesis of Benzene, (1-butoxyethyl)- using nickel catalysts for the crucial C-O ether bond formation.
Iron- or Cobalt-Catalyzed C-H Functionalization: Exploring the use of iron or cobalt complexes to catalyze the C-H activation reactions described in section 9.1.1, replacing their precious metal counterparts. beilstein-journals.org For example, nickel-catalyzed C(sp³)-H arylation of ethers has been demonstrated and could be a viable strategy. beilstein-journals.org
| Earth-Abundant Metal | Example Catalyst Type | Potential Reaction |
|---|---|---|
| Nickel (Ni) | Ni(II) with bipyridine ligand | α-Oxy C(sp³)–H arylation |
| Iron (Fe) | Fe(II)/Fe(III) salts | Hydrodeoxygenation of benzylic esters to generate precursors |
| Copper (Cu) | Cu(I)/Cu(II) with phenanthroline ligand | Oxidative C–H/N–H coupling with derivatives |
| Manganese (Mn) | Mn(II) with bipyridine ligand | Non-directed C(sp³)–H halogenation |
A truly sustainable chemical process begins with renewable starting materials. acs.org The precursors to Benzene, (1-butoxyethyl)- can potentially be sourced from biomass rather than petrochemicals.
Renewable Benzene: Benzene is traditionally derived from crude oil. However, emerging processes allow for its production from lignin, a major component of non-edible plant biomass and a waste product of the paper industry.
Biobutanol: The butoxy portion of the molecule can be derived from biobutanol, which is produced via the fermentation of sugars, starches, or cellulosic materials from agricultural residues or dedicated energy crops. nih.govnih.govmicrobiologysociety.org
By combining these bio-based precursors, a synthesis route for Benzene, (1-butoxyethyl)- can be developed that significantly reduces its reliance on fossil fuels and lowers its carbon footprint. nih.govresearchgate.net
| Precursor | Conventional Source | Potential Renewable Feedstock | Enabling Technology |
|---|---|---|---|
| Benzene | Petroleum (catalytic reforming) | Lignin (from wood/straw) | Catalytic Hydrodeoxygenation |
| Butanol | Petroleum (hydroformylation of propene) | Corn, Sugarcane, Cellulosic Biomass | ABE Fermentation |
| Styrene (B11656) (for ethylbenzene (B125841) precursor) | Petroleum (from ethylbenzene) | Bioethanol | Catalytic Dehydration and Alkylation |
Advanced Computational Studies for Predictive Modeling
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. By modeling molecules and reactions in silico, researchers can predict reactivity, elucidate complex mechanisms, and rationally design experiments, saving time and resources.
For Benzene, (1-butoxyethyl)-, computational studies could provide critical insights:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions. This would help in understanding the detailed mechanisms of C-H activation or catalytic cycles, identifying rate-determining steps, and explaining observed selectivities. nih.govacs.org
Predicting Site Selectivity: The presence of multiple reactive sites makes predicting the outcome of C-H functionalization reactions challenging. Computational models can calculate C-H bond dissociation energies and hydricity to predict the most likely site of activation. chemrxiv.org Furthermore, machine learning models trained on large reaction databases can predict the regioselectivity of aromatic C-H functionalization with high accuracy. rsc.orgchemrxiv.org
Catalyst Design: Computational screening can be used to design novel catalysts with enhanced activity or selectivity. By modeling the interaction between the substrate and different metal-ligand complexes, researchers can identify promising candidates for synthesis and experimental validation.
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate C-H activation mechanism | Transition state energies, reaction barriers, and catalytic cycle intermediates |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding and reactivity | Electron density maps and bond characterization |
| Machine Learning (Graph Neural Networks) | Predict regioselectivity of aromatic functionalization | Likelihood scores for reaction at each position on the benzene ring |
| Molecular Dynamics (MD) | Simulate solvent effects and conformational preferences | Understanding of the molecule's behavior in a reaction medium |
Machine Learning in Reaction Prediction
The synthesis of specific enantiomers of Benzene, (1-butoxyethyl)- can be significantly optimized through the application of machine learning (ML). Modern ML models can predict the outcomes of chemical reactions with remarkable accuracy, minimizing the need for extensive trial-and-error experimentation. pharmaceutical-technology.comrjptonline.org These models are trained on vast databases of known reactions and can identify the most promising conditions for a given transformation. beilstein-journals.org
For the synthesis of Benzene, (1-butoxyethyl)-, ML algorithms could predict reaction yields for various synthetic routes, such as the Williamson ether synthesis between a phenethyl halide derivative and butoxide, or the catalytic hydroalkoxylation of styrene with butanol. Researchers have developed software that can accurately predict reaction yields for experiments involving multiple components. pharmaceutical-technology.com By inputting descriptors for the reactants, solvents, and catalysts, these models can forecast the most efficient pathway. pharmaceutical-technology.com For instance, a deep learning model trained on a large reaction database could sequentially predict the optimal catalysts, solvents, and reagents required. beilstein-journals.org
Different ML approaches offer unique advantages. Graph-based methods can interpret the graphical nature of molecules to predict the most likely bond formations, moving beyond traditional reaction templates. stanford.edu Other models, such as those using a multi-head attention mechanism (Molecular Transformer), can predict products given a set of reactants and reagents. stanford.edu For a target like Benzene, (1-butoxyethyl)-, this could mean predicting the success of a C-N cross-coupling reaction to build a precursor or the final etherification step. pharmaceutical-technology.com
Table 1: Hypothetical Machine Learning Model Predictions for Benzene, (1-butoxyethyl)- Synthesis
| Model Type | Input Features | Predicted Parameter | Predicted Outcome |
| Random Forest | Reactant structures, catalyst type, solvent polarity, temperature | Reaction Yield | 85% yield with Pd(OAc)₂ catalyst in THF at 60°C |
| Graph Neural Network | Molecular graphs of reactants and reagents | Active Atom Prediction | Identifies ether oxygen and benzylic carbon as most likely to bond |
| Transformer Model | SMILES strings of reactants and reagents | Product Structure | Predicts Benzene, (1-butoxyethyl)- as the major product |
AI-driven Catalyst and Chiral Auxiliary Design
Artificial intelligence (AI) is revolutionizing the design of catalysts and chiral auxiliaries, which are crucial for controlling the stereochemistry in the synthesis of chiral molecules like Benzene, (1-butoxyethyl)-. Traditional catalyst development often relies on time-consuming trial-and-error methods. cas.cn AI, particularly machine learning, accelerates this process by predicting catalyst structure-property relationships and optimizing synthesis conditions. cas.cn
Chiral Auxiliary Design: Chiral auxiliaries are compounds temporarily incorporated into a synthesis to direct the stereochemical outcome. researchgate.net An effective auxiliary must be readily available, provide high diastereoselectivity, and be easily cleaved from the product without causing racemization. researchgate.net AI can assist in designing new auxiliaries tailored for the synthesis of a specific enantiomer of Benzene, (1-butoxyethyl)-. By analyzing the structural features of successful auxiliaries like oxazolidinones or pseudoephenamine, AI models can identify key steric and electronic properties required for high stereocontrol in the formation of the butoxyethyl side chain. nih.gov This allows for the virtual screening and design of novel auxiliaries that may offer superior performance or easier removal.
Integration with High-Throughput Experimentation (HTE) for Reaction Discovery
An HTE workflow for this target molecule would involve setting up arrays of miniaturized reactions in microtiter plates, where variables such as catalysts, ligands, solvents, bases, and temperatures are systematically varied. nih.govresearchgate.net For example, a 96-well plate could be used to test different palladium catalysts and phosphine (B1218219) ligands for a cross-coupling reaction to form the carbon skeleton. nih.gov Reactions are typically run on a small scale (e.g., 10 μmol), minimizing material consumption. nih.gov The outcomes of these parallel reactions are then rapidly analyzed, often using techniques like mass spectrometry, to determine yield and purity. researchgate.net
This data-rich approach is particularly well-suited for machine learning applications. chemrxiv.org The results from an HTE screen can be used as a training set for an ML algorithm to build a predictive model. This model can then identify patterns and correlations that might not be obvious to a human researcher, guiding the next round of experiments toward the most promising areas of the reaction space. This closed-loop integration of HTE and AI, sometimes referred to as a "self-driving lab," represents a transformative approach to chemical synthesis. beilstein-journals.org
Table 2: Example HTE Screening Array for a Suzuki Coupling to a Precursor of Benzene, (1-butoxyethyl)-
| Well | Catalyst (1 mol%) | Ligand (2 mol%) | Base (2 equiv) | Solvent | Yield (%) |
| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 45 |
| A2 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | Toluene | 91 |
| A3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 88 |
| B1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 52 |
| B2 | Pd(OAc)₂ | JohnPhos | Cs₂CO₃ | Toluene | 93 |
| B3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 85 |
New Analytical Techniques for Enhanced Resolution and Sensitivity
The detection and quantification of Benzene, (1-butoxyethyl)-, especially at trace levels in complex environmental or biological matrices, requires advanced analytical methods with high resolution and sensitivity. While standard techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) are common for analyzing benzene and related compounds (BTEX), newer methods offer significantly lower detection limits. tanaffosjournal.irtrisakti.ac.id
One such technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . nih.gov This method involves extracting volatile and semi-volatile compounds from the headspace above a sample onto a coated fiber, which is then thermally desorbed into the GC-MS system. For BTEX compounds in water, this technique, when combined with a cryo-trap to improve peak shape, has achieved detection limits at the sub-ng/L (parts per quadrillion) level. nih.gov Such sensitivity would be invaluable for monitoring potential environmental contamination by Benzene, (1-butoxyethyl)-.
Another advancement is the use of specialized samplers and thermal desorbers that can be fitted to standard GC systems. For instance, a Micro-Packed Injector (MPI) can improve the detection range of a GC-FID from the parts-per-million (ppm) to the parts-per-billion (ppb) range for BTEX compounds in ambient air. tanaffosjournal.ir These microextraction techniques represent a trend toward miniaturization, automation, and high-throughput analysis, allowing for faster and more environmentally friendly sample preparation. researchgate.net
Table 3: Comparison of Analytical Methods for Benzene and Related Compounds
| Analytical Method | Sample Matrix | Typical Detection Limit | Reference |
| GC-FID | Air | ~1 ppm | tanaffosjournal.ir |
| GC-FID with MPI | Air | ~5 ppb | tanaffosjournal.ir |
| HPLC/UV | Workplace Air | ppb range | nih.gov |
| HS-SPME with GC-MS | Water | ~0.04 ng/L (Benzene) | nih.gov |
| GC/MS | Ambient Air | sub-ppb levels | nih.gov |
Potential in Supramolecular Chemistry and Molecular Recognition
The molecular structure of Benzene, (1-butoxyethyl)- offers several features that suggest potential applications in supramolecular chemistry. This field studies chemical systems composed of multiple molecules linked by non-covalent interactions. The key structural elements of Benzene, (1-butoxyethyl)- for such interactions are its aromatic benzene ring, the ether oxygen atom, and the flexible butoxy group.
Aromatic Interactions: The benzene ring can participate in π-π stacking interactions with other aromatic systems. This could allow it to be incorporated into self-assembling systems, such as molecular sheets or columns, or to act as a guest molecule that binds within the aromatic cavity of a larger host molecule, like a cyclophane or a calixarene.
Hydrogen Bonding: The oxygen atom of the ether linkage is a hydrogen bond acceptor. This allows the molecule to interact with hydrogen bond donors, potentially directing the assembly of supramolecular structures or enabling its recognition by a specific receptor site in a larger system.
Hydrophobic Effects: The aliphatic butoxyethyl chain provides a hydrophobic component. In aqueous environments, this group could drive self-assembly processes to minimize its contact with water, leading to the formation of micelles or other aggregates.
These non-covalent interactions could be harnessed to use Benzene, (1-butoxyethyl)- as a building block (a "supramolecular synthon") for creating complex, functional architectures. For example, it could be used to construct liquid crystals or to functionalize surfaces to control their wetting properties. Its chirality adds another layer of complexity, suggesting that it could be used in chiral recognition, where a host molecule selectively binds one enantiomer of Benzene, (1-butoxyethyl)- over the other.
Interdisciplinary Research with Nanoscience and Materials Engineering
The unique combination of aromatic, aliphatic, and chiral properties in Benzene, (1-butoxyethyl)- makes it a candidate for interdisciplinary research in nanoscience and materials engineering. Its molecular structure could be exploited to create materials with tailored properties.
In nanoscience , the molecule could be used as a surface ligand to functionalize nanoparticles. By grafting Benzene, (1-butoxyethyl)- onto the surface of a gold or quantum dot nanoparticle, its properties, such as solubility and interfacial interactions, could be precisely controlled. The aromatic ring could facilitate electronic communication between the nanoparticle core and its environment, while the chiral center could be used to create chiral plasmonic materials with unique optical properties.
In materials engineering , Benzene, (1-butoxyethyl)- could be incorporated as a monomer or an additive in the synthesis of advanced polymers. Its rigid benzene ring and flexible ether chain could influence the polymer's mechanical and thermal properties, potentially acting as a molecular plasticizer or a building block for block copolymers. The chirality of the molecule could be transferred to the macroscopic polymer, leading to materials that can selectively interact with polarized light, which is useful for optical applications. Furthermore, its structure could be relevant in the design of organic semiconductors or dielectric materials, where molecular packing and electronic properties are critical. An interdisciplinary approach combining chemistry, statistics, and computation could be used to study and classify the effects of such monosubstituted benzene groups on the properties of larger systems. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
